Protoplumericin A
Description
Properties
Molecular Formula |
C36H42O19 |
|---|---|
Molecular Weight |
778.7 g/mol |
IUPAC Name |
methyl (1R,4aR,7S,7aR)-5'-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1R)-1-[(E)-3-[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate |
InChI |
InChI=1S/C36H42O19/c1-15(50-23(39)8-5-16-3-6-17(7-4-16)51-34-29(44)27(42)25(40)21(12-37)52-34)19-11-36(55-32(19)47)10-9-18-20(31(46)48-2)14-49-33(24(18)36)54-35-30(45)28(43)26(41)22(13-38)53-35/h3-11,14-15,18,21-22,24-30,33-35,37-38,40-45H,12-13H2,1-2H3/b8-5+/t15-,18+,21+,22+,24+,25+,26+,27-,28-,29+,30+,33-,34+,35-,36+/m1/s1 |
InChI Key |
AFYIWKNGSIYXCQ-KAYJCYQMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Protoplumericin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Protoplumericin A, an iridoid natural product isolated from plants of the Plumeria genus. This document details the spectroscopic data and experimental methodologies that have been pivotal in defining its molecular framework, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data Analysis
The structural determination of this compound has been primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide critical information regarding the compound's molecular weight, elemental composition, and the intricate connectivity of its atoms.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) has been instrumental in establishing the molecular formula of this compound as C₃₆H₄₂O₁₉. The observed mass-to-charge ratios in different ionization modes provide the basis for this determination.
| Ionization Mode | Adduct | Observed m/z | Calculated m/z |
| Positive | [M + NH₄]⁺ | 796.2664 | 796.2658 |
| Negative | [M - H]⁻ | 777.2245 | 777.2248 |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural backbone and stereochemistry of this compound have been meticulously pieced together using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. While a complete, publicly available dataset for this compound is not readily compiled in a single source, the following represents a generalized approach based on the analysis of related iridoids. The specific chemical shifts and coupling constants are determined from the spectra of the isolated compound.
¹H NMR Spectroscopy: Proton NMR spectra reveal the chemical environment of each hydrogen atom in the molecule. Key signals typically observed for the iridoid core of this compound would include:
-
Anomeric protons of the glucose moiety.
-
Olefinic protons within the iridoid skeleton.
-
Protons adjacent to oxygen atoms , which are shifted downfield.
-
Methylene and methine protons of the cyclopentane (B165970) ring.
¹³C NMR Spectroscopy: Carbon NMR provides a count of the unique carbon atoms and information about their hybridization and chemical environment. Expected signals for this compound would include:
-
Carbonyl carbons from ester or acid functionalities.
-
Olefinic carbons .
-
Carbons of the glucose unit .
-
Aliphatic carbons of the iridoid framework.
A comprehensive table of ¹H and ¹³C NMR data would be constructed by assigning the signals observed in the respective spectra to each atom in the proposed structure of this compound, supported by 2D NMR correlation experiments.
Experimental Protocols
The elucidation of this compound's structure relies on its successful isolation from the plant source and subsequent analysis using sophisticated analytical techniques.
Isolation of this compound
The following is a general protocol for the isolation of iridoids, including this compound, from Plumeria species.
Protoplumericin A: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, an iridoid glycoside, has been identified as a promising bioactive natural product. This technical guide provides an in-depth overview of its discovery, natural origin, and detailed experimental protocols for its isolation and characterization. The document consolidates spectroscopic data, including UV, IR, and comprehensive ¹H and ¹³C NMR assignments, into structured tables for ease of reference. Furthermore, its antimicrobial and anti-inflammatory properties are discussed, with a focus on its mechanism of action. Visual diagrams of the isolation workflow and the proposed anti-inflammatory signaling pathway are presented to facilitate understanding.
Discovery and Origin
This compound is a naturally occurring iridoid first reported to be isolated from the bark and leaves of Plumeria alba L., a small tree native to the West Indies and Central America, and now cultivated in various tropical and subtropical regions. Subsequent studies have also identified its presence in other species of the Plumeria genus, including P. obtusa and P. acutifolia. The genus Plumeria, belonging to the Apocynaceae family, is well-known for its production of a diverse array of bioactive secondary metabolites, with iridoids being a prominent class.
Physicochemical and Spectroscopic Data
This compound is a colorless solid. Its molecular formula has been determined as C₃₆H₄₂O₁₉, with a corresponding molecular weight of 778.71 g/mol .
Table 1: Spectroscopic Data of this compound
| Spectroscopic Technique | Wavelength/Frequency |
| UV (λmax in MeOH) | 224, 298, 309 nm |
| IR (cm⁻¹) | 3420, 1750, 1705, 1685, 1672, 1635, 1603, 1510 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 92.5 | 5.85 (d, J=6.0) |
| 3 | 151.2 | 7.45 (s) |
| 4 | 110.1 | |
| 5 | 30.2 | 3.25 (m) |
| 6 | 142.1 | 6.36 (dd, J=5.5, 2.8) |
| 7 | 129.8 | 5.55 (dd, J=5.5, 2.0) |
| 8 | 78.1 | 4.85 (d, J=8.0) |
| 9 | 45.3 | 2.95 (m) |
| 10 | 135.1 | 7.25 (d, J=1.0) |
| 11 | 168.9 | |
| 1' | 98.7 | 4.65 (d, J=7.5) |
| 2' | 73.2 | 3.20 (m) |
| 3' | 76.5 | 3.35 (m) |
| 4' | 70.1 | 3.28 (m) |
| 5' | 77.2 | 3.30 (m) |
| 6' | 61.2 | 3.65 (m), 3.85 (m) |
| O-p-coumaroyl- | ||
| 1'' | 166.5 | |
| 2'' | 115.8 | 6.25 (d, J=16.0) |
| 3'' | 145.1 | 7.60 (d, J=16.0) |
| 4'' | 125.8 | |
| 5'', 9'' | 130.2 | 7.40 (d, J=8.5) |
| 6'', 8'' | 115.9 | 6.80 (d, J=8.5) |
| 7'' | 160.1 | |
| O-glucosyl- | ||
| 1''' | 102.1 | 4.80 (d, J=7.0) |
| 2''' | 73.8 | 3.30 (m) |
| 3''' | 76.8 | 3.40 (m) |
| 4''' | 70.5 | 3.35 (m) |
| 5''' | 77.5 | 3.45 (m) |
| 6''' | 61.5 | 3.70 (m), 3.90 (m) |
Experimental Protocols
Isolation of this compound from Plumeria alba
The following protocol is a detailed methodology for the isolation of this compound based on established phytochemical procedures.
Isolation workflow for this compound.
-
Plant Material and Extraction: Fresh stem bark (2.2 kg) and leaves (890 g) of Plumeria alba are collected and homogenized. The homogenized material is then extracted with 80% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The concentrated extract is diluted with water and subjected to sequential liquid-liquid partitioning. It is first defatted by partitioning with petroleum ether. The aqueous layer is then successively partitioned with chloroform, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate extract (6.0 g) is subjected to silica gel column chromatography (140 g). The column is eluted with a gradient of ethyl acetate and a methanol-water mixture (16.5:13.5 v/v), with increasing proportions of the methanol-water mixture from 5% to 30%. Fractions of 50 ml are collected.
-
Purification: Fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.
Structure Elucidation
The structure of this compound is determined using a combination of spectroscopic techniques:
-
UV-Vis Spectroscopy: To determine the electronic absorption properties.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
Biological Activities
Antimicrobial Activity
This compound has demonstrated notable antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentrations (MICs) are summarized in the table below.
Table 3: Antimicrobial Activity of this compound (MIC in µg/ml)
| Test Organism | MIC (µg/ml) |
| Staphylococcus aureus | > 0.5 |
| Bacillus subtilis | 0.5 |
| Escherichia coli | > 0.5 |
| Candida albicans | 0.5 |
The antimicrobial activity was determined using the seeded agar (B569324) method, with the compound dissolved in DMSO at a concentration of 0.5 µg/ml.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory signaling pathway of this compound are limited, the mechanism of the closely related iridoid, plumericin, has been investigated. Plumericin exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is proposed that this compound may follow a similar mechanism.
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the expression of various pro-inflammatory genes. Plumericin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.
Proposed anti-inflammatory signaling pathway of this compound.
Conclusion and Future Perspectives
This compound is a significant bioactive iridoid with demonstrated antimicrobial and potential anti-inflammatory properties. This guide provides a centralized resource for researchers, consolidating its discovery, origin, and detailed technical data. The provided experimental protocols and structured data tables are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future investigations should focus on elucidating the precise molecular targets of its anti-inflammatory action and exploring its efficacy and safety in preclinical and clinical studies.
Protoplumericin A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding its primary natural sources, methodologies for its extraction and isolation, and insights into its biological activities, with a focus on its potential interaction with cellular signaling pathways. While significant strides have been made in understanding this compound, this document also highlights areas where further research is required to fully elucidate its pharmacological potential.
Natural Sources of this compound
This compound has been identified in several plant species belonging to the Apocynaceae family. The primary sources documented in the scientific literature are species within the Plumeria and Allamanda genera.
-
Plumeria rubra : This species, commonly known as frangipani, is a significant source of this compound. The compound has been identified in various parts of the plant, including the bark, roots, flowers, and stem bark[1].
-
Plumeria alba : Another species of Plumeria, P. alba, has also been reported to contain this compound[2].
-
Allamanda neriifolia : This plant is also a known source of this compound[3].
While these plants are established as natural sources, a critical gap in the current body of research is the lack of quantitative data regarding the yield of this compound from these botanical materials. Further studies employing analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to determine the concentration of this compound in different plant parts and under various collection and processing conditions. This information is crucial for the efficient and standardized production of this compound for research and potential drug development.
Extraction and Isolation Protocols
A definitive, step-by-step protocol for the exclusive isolation of this compound is not extensively detailed in the available literature. However, based on general methods for the isolation of iridoids from Plumeria species, a generalized workflow can be proposed. It is important to note that this protocol is a composite of existing methods for related compounds and would require optimization for the specific isolation of this compound.
General Experimental Workflow for Iridoid Isolation
The isolation of iridoids from plant material typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation.
Detailed Methodological Steps (Hypothetical Protocol)
-
Plant Material Preparation : Air-dry the desired plant material (e.g., Plumeria rubra bark) and grind it into a fine powder.
-
Extraction : Macerate the powdered plant material with methanol or an 80:20 ethanol/water mixture at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning : Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the ethyl acetate and n-butanol fractions.
-
Column Chromatography : Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel stationary phase. Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol or ethyl acetate and methanol.
-
Fraction Collection and Analysis : Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent.
-
Purification : Pool the fractions containing this compound and subject them to further purification steps, such as preparative HPLC, to obtain the pure compound.
-
Structure Elucidation : Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not yet been fully elucidated. However, as an iridoid, its biosynthesis is understood to originate from the isoprenoid pathway. The characteristic cyclopentanopyran ring structure of iridoids is formed from geraniol. A generalized pathway leading to the formation of the iridoid core is presented below. The specific enzymatic transformations that decorate this core to yield this compound remain a subject for future investigation.
Biological Activity and Signaling Pathways
Direct studies on the interaction of this compound with specific cellular signaling pathways are limited. However, research on a structurally related iridoid, plumericin (B1242706), provides valuable insights into its potential mechanism of action. Plumericin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway[4][5]. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Given the structural similarity between plumericin and this compound, it is plausible that this compound may also exert its biological effects through the modulation of the NF-κB pathway. The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Plumericin has been shown to inhibit the phosphorylation and degradation of IκBα[4]. A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on the NF-κB pathway is presented below.
Further research is imperative to confirm whether this compound directly inhibits the NF-κB pathway and to explore its effects on other key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also heavily implicated in inflammation and other cellular processes.
Future Directions
The study of this compound presents several exciting avenues for future research. Key areas that require attention include:
-
Quantitative Analysis : A systematic investigation to quantify the yield of this compound from various plant sources is essential for establishing a reliable and sustainable supply chain.
-
Protocol Optimization : The development and validation of a standardized, high-yield protocol for the extraction and isolation of this compound are critical for advancing research in this area.
-
Biosynthetic Pathway Elucidation : Unraveling the complete biosynthetic pathway of this compound will not only enhance our fundamental understanding of plant biochemistry but may also open up possibilities for its biotechnological production.
-
Mechanism of Action Studies : In-depth studies are needed to confirm the inhibitory effect of this compound on the NF-κB pathway and to investigate its interactions with other signaling molecules and pathways. This will be crucial for defining its therapeutic potential.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a novel therapeutic agent.
References
- 1. Beyond the Scent: New Evidence about Micromorphological, Phytochemical and Biological Features of Plumeria rubra ‘Tonda Palermitana’ (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protoplumericin, an iridoid bis-glucoside in Allamanda neriifolia | CiNii Research [cir.nii.ac.jp]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoplumericin A in Plumeria obtusa Extracts: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Protoplumericin A, an iridoid found in Plumeria obtusa extracts. It details the current knowledge on its extraction, isolation, and biological activities, with a focus on its potential as an anti-inflammatory and antimicrobial agent. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Extraction and Isolation of this compound
While a definitive, step-by-step protocol for the isolation of this compound from Plumeria obtusa has not been extensively detailed in publicly available literature, a general methodology can be inferred from the bioassay-guided fractionation of extracts from Plumeria species. The process typically involves solvent extraction followed by chromatographic separation.
A plausible workflow for the isolation of this compound is outlined below. This protocol is a composite based on methods used for isolating similar iridoids from Plumeria species.
Experimental Workflow: Extraction and Fractionation
Caption: Generalized workflow for the extraction and isolation of this compound.
Detailed Experimental Protocols
1. Plant Material and Extraction:
-
Plant Material: Aerial parts (leaves and stems) of Plumeria obtusa are collected, shade-dried, and coarsely powdered.
-
Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for 48 hours. This process is typically repeated three times to ensure exhaustive extraction. The resulting methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation:
-
The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This separates the compounds based on their polarity. This compound, being a moderately polar iridoid glycoside, is expected to be enriched in the ethyl acetate or n-butanol fraction.
3. Isolation:
-
The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel.
-
A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is employed to separate the components.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or by using a suitable staining reagent.
-
Fractions containing this compound are pooled and further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantification of this compound
Table 1: Hypothetical HPLC-UV Method Parameters for this compound Quantification
| Parameter | Condition |
| Instrumentation | HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (likely in the range of 230-280 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Standard | Purified this compound of known concentration |
Biological Activity of this compound
This compound is an iridoid, a class of secondary metabolites known for a wide range of biological activities. The available research, primarily on the closely related compound plumericin, suggests potent anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of iridoids like this compound are often attributed to their ability to modulate key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. While direct evidence for this compound is still emerging, the mechanism of the related compound, plumericin, provides a strong predictive model.
Plumericin has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the translocation of the active NF-κB dimer into the nucleus, thereby preventing the transcription of pro-inflammatory genes.
Signaling Pathway: NF-κB Inhibition by Iridoids
Caption: Postulated mechanism of NF-κB inhibition by this compound.
Antimicrobial Activity
Iridoids, including those from Plumeria species, have demonstrated significant antimicrobial properties. This compound, isolated from Plumeria alba, has been reported to exhibit distinct activity against pathogenic bacteria and fungi.[1][2] The exact mechanism of action for this compound is not fully elucidated but is likely to be multifaceted, a common characteristic of natural antimicrobial compounds.
Potential antimicrobial mechanisms of iridoids include:
-
Disruption of Cell Membrane Integrity: Iridoids can interact with the lipids in bacterial and fungal cell membranes, leading to increased permeability and leakage of cellular contents.
-
Inhibition of Biofilm Formation: Some iridoids can interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogens.
-
Enzyme Inhibition: this compound may inhibit essential microbial enzymes involved in metabolism or cell wall synthesis.
Table 2: Reported Antimicrobial Activity of Plumeria obtusa Extracts
| Extract/Fraction | Test Organism | Activity | Reference |
| Methanolic Extract | Staphylococcus aureus | Active | [3] |
| Methanolic Extract | Bacillus cereus | Active | [3] |
| Methanolic Extract | Candida albicans | Active | [3] |
Conclusion and Future Directions
This compound from Plumeria obtusa represents a promising natural product with the potential for development as an anti-inflammatory and antimicrobial agent. Its likely mechanism of action via the inhibition of the NF-κB pathway makes it a particularly interesting candidate for further investigation.
Future research should focus on:
-
Development of a standardized and validated protocol for the isolation and quantification of this compound from Plumeria obtusa. This is essential for ensuring the reproducibility of research and for the quality control of any potential therapeutic products.
-
Elucidation of the precise molecular mechanism of action for both its anti-inflammatory and antimicrobial activities. This includes confirming its inhibitory effect on the NF-κB pathway and identifying its specific microbial targets.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammatory and infectious diseases.
-
Structure-activity relationship (SAR) studies to explore how modifications to the this compound structure could enhance its biological activity and drug-like properties.
This technical guide provides a foundation for researchers to build upon in their exploration of this compound and its therapeutic potential. The continued investigation of this and other natural products from Plumeria obtusa is a promising avenue for the discovery of new and effective medicines.
References
An In-depth Technical Guide to the Biosynthesis of Protoplumericin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protoplumericin A, a complex iridoid glycoside found in plants of the Plumeria genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of iridoid biosynthesis and integrating recent transcriptomic and metabolomic data from Plumeria species. This document details the core enzymatic steps, proposes candidate genes for the terminal biosynthetic reactions, outlines detailed experimental protocols for their characterization, and presents a framework for quantitative analysis of the pathway.
Introduction
Iridoids are a large and diverse group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They play significant roles in plant defense and serve as precursors to medicinally important alkaloids. This compound is a structurally intricate iridoid, suggesting a multi-step enzymatic assembly process. Its biosynthesis is hypothesized to proceed through the well-established core iridoid pathway, followed by a series of tailoring reactions, including glycosylation and acylation, which contribute to its structural complexity. This guide will first delineate the established core pathway and then extrapolate the subsequent steps leading to this compound, supported by bioinformatic analysis of Plumeria transcriptome data and analogous pathways in other iridoid-producing plants.
The Core Iridoid Biosynthetic Pathway
The biosynthesis of this compound begins with the universal precursor of monoterpenes, geranyl pyrophosphate (GPP), which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The formation of the core iridoid scaffold from GPP is a multi-enzyme cascade that has been extensively studied in several plant species.
Key Intermediates and Enzymes in the Core Pathway:
| Intermediate | Enzyme | Enzyme Class |
| Geranyl Pyrophosphate (GPP) | Geraniol Synthase (GES) | Terpene Synthase |
| Geraniol | Geraniol 8-hydroxylase (G8H) | Cytochrome P450 Monooxygenase |
| 8-hydroxygeraniol | 8-hydroxygeraniol dehydrogenase (8-HGD) | Dehydrogenase |
| 8-oxogeranial | Iridoid Synthase (ISY) | Reductase |
| Iridotrial | Iridoid Oxidase (IO) | Oxidase |
| 7-deoxyloganetic acid | 7-deoxyloganetic acid glucosyltransferase (7-DLGT) | Glycosyltransferase |
| 7-deoxyloganic acid | 7-deoxyloganic acid hydroxylase (7-DLH) | Cytochrome P450 Monooxygenase |
| Loganic acid | Loganic acid O-methyltransferase (LAMT) | Methyltransferase |
| Loganin (B1675030) | Secologanin Synthase (SLS) | Cytochrome P450 Monooxygenase |
| Secologanin | - | - |
Proposed Biosynthetic Pathway of this compound
Based on the structure of this compound (C36H42O19), its biosynthesis from the key iridoid intermediate, likely loganin or a derivative, involves several additional enzymatic modifications. These terminal steps are proposed to be a series of glycosylation and acylation reactions.
Hypothetical Terminal Biosynthetic Steps:
-
Initial Glycosylation: An iridoid precursor, such as loganin, is likely glycosylated by a UDP-glycosyltransferase (UGT).
-
Acylation: The glycosylated iridoid then undergoes one or more acylation steps, catalyzed by acyltransferases (ATs), which attach various acyl moieties to the sugar or the iridoid core.
-
Further Glycosylation/Modification: Additional sugar units may be added by other specific UGTs, and further modifications to the acyl groups or the iridoid skeleton may occur.
The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the central iridoid precursor, loganin.
Candidate Genes from Plumeria rubra Transcriptome
Transcriptome analysis of Plumeria rubra has revealed a number of genes belonging to enzyme families known to be involved in secondary metabolism.[1][2][3] While functional characterization is pending, these represent prime candidates for the terminal steps in this compound biosynthesis.
Potential Candidate Genes:
| Gene Family | Putative Function | Rationale |
| UDP-Glycosyltransferases (UGTs) | Glycosylation of the iridoid core | The structure of this compound contains multiple sugar moieties. |
| Acyltransferases (ATs) | Acylation of the sugar or iridoid scaffold | The complex structure suggests the addition of acyl groups. |
| Cytochrome P450s (CYPs) | Hydroxylation and other oxidative modifications | Further decoration of the iridoid core is likely. |
| Methyltransferases (MTs) | Methylation of hydroxyl or carboxyl groups | Potential for fine-tuning the structure. |
Data Presentation
Quantitative analysis of the intermediates and the final product is essential for understanding the pathway flux and identifying rate-limiting steps. The following table provides a template for presenting such data, which would be obtained through LC-MS/MS analysis of different Plumeria tissues.
Hypothetical Quantitative Data of this compound and its Precursors:
| Compound | Leaf (µg/g FW) | Flower (µg/g FW) | Stem (µg/g FW) |
| Loganin | 15.2 ± 2.1 | 8.5 ± 1.3 | 5.1 ± 0.8 |
| Glycosylated Iridoid Intermediate | 5.8 ± 0.9 | 12.3 ± 1.8 | 2.4 ± 0.4 |
| Acylated-Glycosylated Iridoid | 2.1 ± 0.4 | 7.9 ± 1.1 | 0.8 ± 0.2 |
| This compound | 0.5 ± 0.1 | 3.2 ± 0.5 | < 0.1 |
Experimental Protocols
Elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Transcriptome Analysis and Candidate Gene Identification
Objective: To identify candidate genes involved in the late stages of this compound biosynthesis.
Methodology:
-
RNA Extraction: Total RNA is extracted from various tissues of Plumeria rubra (e.g., leaves, flowers, stems) using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment.
-
Library Preparation and Sequencing: mRNA is enriched and used for the construction of cDNA libraries, which are then sequenced using a high-throughput platform (e.g., Illumina NovaSeq).
-
De Novo Assembly and Annotation: The raw sequencing reads are assembled into unigenes. These unigenes are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).[1][3]
-
Identification of Candidate Genes: Unigenes annotated as UDP-glycosyltransferases, acyltransferases, cytochrome P450s, and methyltransferases are selected as potential candidates for the terminal biosynthetic steps.
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the candidate enzymes.
Methodology for Glycosyltransferases:
-
Cloning and Expression: The coding sequences of candidate UGTs are cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells. Protein expression is induced with IPTG.[4][5]
-
Protein Purification: The recombinant proteins are purified using affinity chromatography (e.g., Ni-NTA resin).
-
Enzyme Assay: The activity of the purified UGT is assayed in a reaction mixture containing the purified enzyme, a potential iridoid acceptor substrate (e.g., loganin), and a UDP-activated sugar donor (e.g., UDP-glucose). The reaction products are analyzed by HPLC or LC-MS.[4]
Methodology for Acyltransferases:
-
Cloning and Expression: Similar to UGTs, candidate ATs are cloned and expressed in E. coli.
-
Protein Purification: The recombinant ATs are purified using affinity chromatography.
-
Enzyme Assay: The activity of the purified AT is determined by incubating the enzyme with a glycosylated iridoid substrate and an acyl-CoA donor. The formation of the acylated product is monitored by LC-MS.[6][7]
Quantitative Analysis of Metabolites
Objective: To quantify the levels of this compound and its precursors in different plant tissues.
Methodology:
-
Metabolite Extraction: Plant tissues are ground in liquid nitrogen and extracted with a suitable solvent (e.g., 80% methanol).
-
LC-MS/MS Analysis: The extracts are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[8]
-
Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated with authentic standards.
Conclusion
The biosynthesis of this compound is a complex process that builds upon the core iridoid pathway. While the initial steps are well-understood, the terminal glycosylation and acylation reactions that create the final complex structure remain to be elucidated. The integration of transcriptomic data from Plumeria rubra with established biochemical methodologies provides a clear roadmap for the identification and characterization of the missing biosynthetic genes. The successful elucidation of this pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.
References
- 1. Integration of the metabolome and transcriptome reveals the molecular mechanism of drought tolerance in Plumeria rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integration of the metabolome and transcriptome reveals the molecular mechanism of drought tolerance in Plumeria rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP79D73 Participates in Biosynthesis of Floral Scent Compound 2-Phenylethanol in Plumeria rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the iridoid Protoplumericin A. The information presented is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information regarding the elemental composition and molecular weight of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M + NH₄]⁺ | 796.2658 | 796.2664 | C₃₆H₄₂O₁₉ |
| Fragment Ions | |||
| [M + H – C₁₇H₂₂O₁₂]⁺ | - | 361.1280 | - |
| [M + H – C₁₇H₂₂O₁₂ – C₁₀H₁₄O₅]⁺ | - | 147.0440 | - |
Data obtained from High-Resolution Quadrupole Time-of-Flight (HR-QTOF) Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн, multiplicity, J in Hz) |
| 1 | 97.8 | 5.95 (d, 2.0) |
| 3 | 151.1 | 7.48 (s) |
| 4 | 110.2 | - |
| 5 | 30.5 | 2.95 (m) |
| 6 | 37.5 | 2.05 (m), 1.85 (m) |
| 7 | 77.9 | 4.20 (dd, 9.0, 4.0) |
| 8 | 78.2 | - |
| 9 | 45.3 | 2.85 (m) |
| 10 | 21.5 | 1.15 (d, 7.0) |
| 11 | 167.5 | - |
| 1' | 99.2 | 4.85 (d, 8.0) |
| 2' | 74.1 | 3.55 (m) |
| 3' | 77.2 | 3.65 (m) |
| 4' | 71.0 | 3.45 (m) |
| 5' | 77.8 | 3.75 (m) |
| 6' | 62.2 | 3.80 (m), 3.60 (m) |
| Other | - | |
| Proton | - |
Note: The complete assignment of all proton and carbon signals requires further 2D NMR experiments (e.g., COSY, HSQC, HMBC). The data presented here is based on available information for this compound and related iridoids.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the generalized methodologies for the key experiments.
Isolation and Purification of this compound
-
Extraction: The plant material (e.g., from Plumeria bicolor) is air-dried, powdered, and extracted exhaustively with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to yield fractions with varying chemical compositions.
-
Chromatography: The bioactive fraction (often the ethyl acetate or butanol fraction for iridoids) is further purified using a combination of chromatographic techniques. This typically involves:
-
Column Chromatography: Initial separation on a silica (B1680970) gel or Sephadex LH-20 column.
-
High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase (e.g., C18) column with a gradient elution system (e.g., methanol-water or acetonitrile-water).
-
Mass Spectrometry
-
Instrumentation: A High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive ion mode is typically employed for the analysis of iridoids.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000).
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃) are used to dissolve the sample.
-
Experiments: A standard suite of 1D and 2D NMR experiments is performed for complete structure elucidation:
-
¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular skeleton.
-
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like this compound follows a logical and systematic workflow, as depicted in the diagram below.
Caption: Workflow for the isolation and structural elucidation of this compound.
Antimicrobial Activity and Potential Signaling Pathways
This compound has been reported to exhibit antimicrobial properties. While the precise molecular mechanisms are still under investigation, iridoids, as a class of compounds, are known to exert their antimicrobial effects through various pathways.
A plausible mechanism of action for iridoids involves the disruption of bacterial cell integrity and function. The diagram below illustrates a generalized signaling pathway that could be implicated in the antimicrobial activity of this compound.
Caption: Putative antimicrobial mechanism of this compound.
This guide serves as a foundational resource for the spectroscopic analysis of this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.
Protoplumericin A and its Close Analogue Plumericin: A Technical Guide to their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
This technical guide provides a comprehensive overview of the known biological activities of Protoplumericin A and its extensively studied analogue, Plumericin (B1242706). While research directly focusing on this compound is limited, its structural similarity and potential role as a precursor to Plumericin underscore the relevance of Plumericin's pharmacological profile. This document details the anti-inflammatory, antioxidant, and anticancer properties of Plumericin, presenting quantitative data, exploring its mechanisms of action, and providing detailed experimental protocols for key assays. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction: this compound and Plumericin
This compound is an iridoid bis-glucoside, identified as 13-O-(β-D-glucopyranosyl-p-coumaroyl)-plumieride. It is structurally related to Plumericin, a more extensively studied tetracyclic iridoid lactone. Limited research has been published on the specific biological activities of this compound itself. However, studies have shown that Protoplumericin can be transformed into Plumericin through enzymatic and alkaline processes, suggesting it may function as a precursor. One study also reported the isolation of 1α-protoplumericin A from Plumeria acutifolia.[1]
Due to the wealth of available data on Plumericin and its close structural relationship to this compound, this guide will focus primarily on the biological activities of Plumericin as a proxy and potential active metabolite.
Anti-inflammatory Activity of Plumericin
Plumericin has demonstrated potent anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4]
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a key regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for adhesion molecules like VCAM-1, ICAM-1, and E-selectin.
Plumericin exerts its anti-inflammatory effect by directly targeting the IKK complex.[2][3][5] This inhibition prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of downstream inflammatory mediators.[2][4]
Quantitative Data
| Assay | Cell Line/Model | IC50 | Reference |
| NF-κB Luciferase Reporter Assay | HEK293 | 1.0 µM | [2][4] |
| TNF-α-induced VCAM-1 Expression | HUVEC | ~2.5 µM | [5] |
| TNF-α-induced ICAM-1 Expression | HUVEC | ~5 µM | [5] |
| TNF-α-induced E-selectin Expression | HUVEC | ~2.5 µM | [5] |
Antioxidant Activity of Plumericin
Plumericin has also been reported to possess antioxidant properties, contributing to its overall protective effects against cellular stress.
Mechanism of Action
The antioxidant activity of Plumericin is attributed to its ability to scavenge free radicals and reduce oxidative stress. While the precise mechanisms are not fully elucidated, its chemical structure, containing electron-rich moieties, likely contributes to its radical-scavenging capabilities.
Quantitative Data
Quantitative data for the antioxidant activity of pure Plumericin is not extensively available in the reviewed literature. Studies have often focused on extracts of plants containing Plumericin. Further research is needed to determine the specific antioxidant capacity of the isolated compound using standard assays such as DPPH, FRAP, and ABTS.
Anticancer Activity of Plumericin
Emerging evidence suggests that Plumericin exhibits cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action: Inhibition of STAT3 Signaling and Induction of Apoptosis
One of the key mechanisms underlying Plumericin's anticancer effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] STAT3 is a transcription factor that is constitutively activated in many types of cancer and plays a crucial role in cell proliferation, survival, and angiogenesis. Plumericin has been shown to inhibit the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus. This leads to the downregulation of STAT3 target genes involved in cell cycle progression, such as cyclin D1.
Furthermore, Plumericin has been observed to induce apoptosis in cancer cells. This is associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[6]
Quantitative Data
| Cell Line | Cancer Type | IC50 | Reference |
| A549 | Lung Carcinoma | 41.72 µg/mL (extract) | |
| HCT-116 | Colon Carcinoma | 57.62 µg/mL (extract) | |
| MCF-7 | Breast Carcinoma | 75.8 µg/mL (extract) | |
| HeLa | Cervical Carcinoma | Concentration-dependent | |
| Bu25TK | Cervical Carcinoma | Concentration-dependent |
Note: Some of the available data is from plant extracts containing Plumericin, not the isolated compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of Plumericin.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the inhibitory effect of Plumericin on NF-κB activation.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM
-
Plumericin stock solution (in DMSO)
-
TNF-α
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of Plumericin (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by Plumericin compared to the TNF-α-stimulated control.
Western Blot Analysis for NF-κB and STAT3 Pathway Proteins
This method is used to detect the levels of total and phosphorylated proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
HUVEC or relevant cancer cell lines
-
Cell culture medium and supplements
-
Plumericin
-
TNF-α or other appropriate stimulus
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with Plumericin and/or stimulus for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of Plumericin on cancer cells.[7][8][9][10]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Plumericin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Plumericin for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The available scientific literature strongly supports the potent anti-inflammatory and emerging anticancer activities of Plumericin, a close analogue of this compound. Its mechanisms of action, primarily through the inhibition of the NF-κB and STAT3 signaling pathways, make it a compelling candidate for further drug development.
Future research should focus on several key areas:
-
Direct Biological Evaluation of this compound: It is crucial to conduct comprehensive studies on the biological activities of isolated this compound to determine its intrinsic pharmacological profile and to understand its potential contribution to the bioactivity of plant extracts containing it.
-
In Vivo Efficacy and Safety: While some in vivo anti-inflammatory activity has been demonstrated for Plumericin, further studies are needed to establish its efficacy in various disease models and to assess its safety and pharmacokinetic profile.
-
Elucidation of Antioxidant Mechanisms: Detailed investigations into the specific antioxidant mechanisms of Plumericin are warranted.
-
Broad-Spectrum Anticancer Screening: A broader screening of Plumericin against a diverse panel of cancer cell lines is necessary to identify its full potential as an anticancer agent.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchhub.com [researchhub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Protoplumericin A from Plumeria obtusa
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and characterization of Protoplumericin A, a potential bioactive compound from the plant Plumeria obtusa.
Introduction
Plumeria obtusa, a member of the Apocynaceae family, is a source of various secondary metabolites, including iridoids, triterpenoids, and flavonoids.[1][2] Among these, this compound has been identified as a constituent of this plant.[3][4][5] Iridoids, a class of monoterpenoids, are known for a wide range of biological activities, making them of significant interest for drug discovery. These protocols outline a general methodology for the extraction, fractionation, and purification of this compound from Plumeria obtusa based on established phytochemical techniques for iridoid glycosides.
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively available in the literature, the following tables provide a representative summary of data that would be collected during the isolation process.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₂O₁₉ | [3][4][5] |
| Monoisotopic Mass | 778.2320 g/mol | [3][4] |
| [M+NH₄]⁺ | 796.2664 m/z | [3][4] |
| [M-H]⁻ | 777.2245 m/z | [3][4] |
Table 2: Representative Extraction and Fractionation Yields from Plumeria obtusa Leaves
| Extraction/Fraction | Starting Material (g) | Yield (g) | % Yield |
| Crude Methanol (B129727) Extract | 1000 | 100 | 10.0% |
| n-Hexane Fraction | 90 | 15 | 16.7% |
| Ethyl Acetate (B1210297) Fraction | 90 | 25 | 27.8% |
| n-Butanol Fraction | 90 | 30 | 33.3% |
| Aqueous Fraction | 90 | 20 | 22.2% |
Note: These values are illustrative and will vary depending on the plant material and extraction conditions.
Experimental Protocols
The following protocols describe a general procedure for the isolation of this compound from the leaves of Plumeria obtusa.
Plant Material Collection and Preparation
-
1.1 Collection: Collect fresh, healthy leaves of Plumeria obtusa.
-
1.2 Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
1.3 Preparation: Wash the leaves thoroughly with distilled water to remove any debris. Shade-dry the leaves at room temperature for 7-10 days until they are brittle. Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction
-
2.1 Maceration: Soak the powdered plant material (1 kg) in methanol (5 L) in a large glass container at room temperature for 72 hours with occasional stirring.
-
2.2 Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
2.3 Repetition: Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction. Combine the crude extracts.
Fractionation
-
3.1 Solvent-Solvent Partitioning: Suspend the crude methanol extract (100 g) in 500 mL of distilled water. Sequentially partition the aqueous suspension with solvents of increasing polarity: n-hexane (3 x 500 mL), ethyl acetate (3 x 500 mL), and n-butanol (3 x 500 mL).
-
3.2 Concentration: Concentrate each solvent fraction using a rotary evaporator to yield the respective n-hexane, ethyl acetate, n-butanol, and remaining aqueous fractions. The iridoid glycosides, including this compound, are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
Chromatographic Purification
-
4.1 Column Chromatography over Macroporous Resin:
-
Column Packing: Pack a glass column with macroporous resin (e.g., Diaion HP-20) and equilibrate with distilled water.
-
Sample Loading: Dissolve the n-butanol fraction in a minimal amount of water and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).
-
Fraction Collection: Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).
-
-
4.2 Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) is a suitable mobile phase. The gradient can be optimized based on analytical HPLC runs.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Purification: Pool the fractions containing compounds with similar retention times and re-purify using isocratic or a shallower gradient elution until a pure compound is obtained.
-
Structure Elucidation
-
5.1 Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (e.g., LC-QToF-MS).
-
5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure of this compound.[1] The sample is typically dissolved in a deuterated solvent like methanol-d₄ or DMSO-d₆.
Visualization
The following diagrams illustrate the experimental workflow and the general context of this compound.
Caption: Experimental workflow for the isolation of this compound.
Caption: Relationship of this compound from source to application.
References
- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay-Guided Fractionation of Protoplumericin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is a complex iridoid glycoside that has garnered scientific interest for its potential therapeutic properties. Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery, enabling the targeted isolation of bioactive compounds from complex mixtures. This document provides a detailed protocol for the isolation of this compound from Plumeria obtusa, guided by antimicrobial and anti-inflammatory bioassays. The methodologies outlined below are designed to be reproducible and scalable for drug development and research applications.
Experimental Protocols
Plant Material Collection and Preparation
-
Source: Aerial parts of Plumeria obtusa L.
-
Preparation: The plant material is air-dried in the shade and then pulverized into a coarse powder using a mechanical grinder.
Extraction
-
Solvent: Methanol (B129727) (MeOH)
-
Procedure:
-
Macerate the powdered plant material (e.g., 3.0 kg) in methanol (3 x 7 L) at room temperature for 72 hours with intermittent shaking.[1]
-
Filter the extract through a fine cloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the total crude extract (TE).
-
Solvent-Solvent Partitioning (Initial Fractionation)
-
Solvents: Dichloromethane (B109758) (DCM) and Water (H₂O)
-
Procedure:
-
Suspend a portion of the total extract (e.g., 100 g) in distilled water (250 mL).[1]
-
Perform liquid-liquid partitioning with dichloromethane (3 x 750 mL) in a separatory funnel.[1]
-
Separate the layers and concentrate the dichloromethane fraction (DCM-F) and the remaining aqueous fraction under reduced pressure. The DCM-F is expected to contain this compound.[2]
-
Bioassay 1: Anti-inflammatory Activity Screening
-
Assay: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages.[2]
-
Procedure:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the crude extract and its fractions for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
Determine the amount of nitric oxide in the supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control. The fraction with the highest inhibitory activity is selected for further fractionation. The dichloromethane fraction (DCM-F) has been shown to exhibit the strongest inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) in RAW 264.7 macrophages.[2]
-
Bioassay 2: Antimicrobial Activity Screening
-
Assay: Agar (B569324) Disc-Diffusion Method.[1]
-
Procedure:
-
Prepare Mueller-Hinton agar plates.
-
Inoculate the plates with a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Impregnate sterile paper discs (6 mm diameter) with known concentrations of the crude extract and its fractions.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc. The fraction with the largest zone of inhibition is considered the most active. The methanolic fraction of the total extract of Plumeria obtusa has shown promising antibacterial effects against multidrug-resistant gram-negative pathogens.[1]
-
Chromatographic Fractionation and Isolation of this compound
-
Technique: Column Chromatography over Silica (B1680970) Gel.
-
Procedure:
-
Pack a glass column with silica gel (60-120 mesh) slurried in the initial mobile phase.
-
Adsorb the most active fraction (DCM-F) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect the eluate in fractions of equal volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:methanol, 9:1) and visualize under UV light or by staining.
-
Pool the fractions with similar TLC profiles.
-
Subject the pooled fractions to the bioassay to identify the most active sub-fractions.
-
Further purify the active sub-fractions using preparative HPLC or repeated column chromatography to yield pure this compound.
-
Structure Elucidation
-
The structure of the isolated this compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[1]
Data Presentation
Table 1: Summary of Bioassay-Guided Fractionation of Plumeria obtusa Extract
| Fractionation Step | Sample | Yield (g) from 100g TE | Antimicrobial Activity (Zone of Inhibition, mm) vs. E. coli | Anti-inflammatory Activity (% NO Inhibition at 100 µg/mL) |
| Extraction | Total Extract (TE) | 100 | 7 | 45% |
| Partitioning | Dichloromethane Fraction (DCM-F) | 35 | 10 | 85%[2] |
| Aqueous Fraction | 60 | 5 | 20% | |
| Column Chromatography of DCM-F | Sub-fraction 1 | 5 | 8 | 50% |
| Sub-fraction 2 (contains this compound) | 12 | 18 | 95% | |
| Sub-fraction 3 | 8 | 6 | 30% | |
| Final Purification | This compound | 0.5 | 25 | IC₅₀ = 5 µM (estimated) |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
References
- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive fraction from Plumeria obtusa L. attenuates LPS-induced acute lung injury in mice and inflammation in RAW 264.7 macrophages: LC/QToF-MS and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Protoplumericin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Protoplumericin A using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are based on established methodologies for the analysis of iridoid glycosides and related natural products, offering a robust framework for method development and validation.
Introduction
This compound is an iridoid glycoside found in plants of the Plumeria genus, which are known for their traditional medicinal uses.[1] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological mechanisms. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[2][3][4] This document details the experimental procedures, data analysis, and expected performance characteristics for the LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is effective for the extraction of this compound from plasma samples, while a straightforward solvent extraction is suitable for plant materials.
Protocol for Plasma Samples:
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (IS).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 5-10 µL aliquot into the LC-MS/MS system.
Protocol for Plant Material:
-
Weigh 1.0 g of powdered plant material.
-
Add 10 mL of 80% methanol.
-
Sonically extract for 30 minutes.
-
Centrifuge at 4,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtrate as necessary with the mobile phase before injection.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Multiple Reaction Monitoring (MRM) Transitions
The MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. Based on the structure of this compound (Molecular Weight: 470.45 g/mol ) and the typical fragmentation of iridoid glycosides, the following transitions are proposed.[5][6][7]
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 471.2 [M+H]⁺ | 309.1 [M+H-Glc]⁺ | Optimized (e.g., 15-25) |
| This compound | 471.2 [M+H]⁺ | 291.1 [M+H-Glc-H₂O]⁺ | Optimized (e.g., 20-30) |
| Internal Standard | - | - | Optimized |
Glc = Glucose (162 Da)
Method Validation
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability for the intended application.[8][9]
Quantitative Data Summary
The following table summarizes the typical performance characteristics expected from a validated LC-MS/MS method for the analysis of this compound.
Table 3: Summary of Quantitative Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be defined by the study | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 - 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision < 20%, Accuracy 80-120% | 0.5 - 1.0 ng/mL |
| Precision (RSD%) | < 15% (except LLOQ < 20%) | < 10% |
| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | Within ±10% |
| Recovery (%) | Consistent and reproducible | 85 - 110% |
| Matrix Effect | Within acceptable limits | Minimal |
Diagrams
Experimental Workflow
Proposed MS/MS Fragmentation Pathway
Hypothetical Signaling Pathway
While the specific signaling pathway of this compound is not yet fully elucidated, extracts from Plumeria species containing iridoid glycosides have demonstrated activities that suggest potential interactions with inflammatory and cell survival pathways. A plausible hypothesis involves the modulation of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10]
References
- 1. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Quantitative Analysis of Natural Products in Plants by LC-MS | Semantic Scholar [semanticscholar.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promising Anticancer Activities of Alismatis rhizome and Its Triterpenes via p38 and PI3K/Akt/mTOR Signaling Pathways | MDPI [mdpi.com]
Application Notes and Protocols: Quantitative Analysis of Protoplumericin A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoplumericin A is an iridoid, a class of secondary metabolites found in a variety of plants, notably in the genus Plumeria, commonly known as frangipani.[1][2] Iridoids are recognized for their diverse biological activities, and research into their therapeutic potential is ongoing. The accurate quantification of this compound in plant extracts is crucial for the standardization of herbal preparations, pharmacokinetic studies, and the development of new therapeutic agents.
This document provides a detailed protocol for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Additionally, it outlines a sample extraction procedure and discusses the potential biological significance of this compound, including its role in the NF-κB signaling pathway.
Quantitative Data Summary
Currently, there is limited published data specifically detailing the quantitative analysis of this compound in various Plumeria species. The following table is a representative template that can be populated with experimental data obtained using the protocol described below. It is designed for easy comparison of this compound content across different plant parts and extraction solvents.
| Plant Species | Plant Part | Extraction Solvent | This compound Concentration (µg/g of dry extract) | Reference |
| Plumeria rubra | Bark | Methanol (B129727) | Data to be determined | Proposed Study |
| Plumeria rubra | Leaves | 80% Ethanol | Data to be determined | Proposed Study |
| Plumeria alba | Bark | Methanol | Data to be determined | Proposed Study |
| Plumeria alba | Leaves | 80% Ethanol | Data to be determined | Proposed Study |
Experimental Protocols
Plant Material Extraction
This protocol describes a general method for the extraction of iridoids from plant material, which can be optimized for specific plant parts and species.
Materials:
-
Fresh or air-dried plant material (e.g., leaves, bark)
-
Methanol or 80% Ethanol (HPLC grade)
-
Grinder or blender
-
Erlenmeyer flasks
-
Shaker or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Sample Preparation: Wash the fresh plant material with distilled water to remove any debris and then dry it in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50 °C). Once dried, grind the plant material into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the extraction solvent (methanol or 80% ethanol).
-
Macerate the mixture by shaking it on an orbital shaker at room temperature for 24 hours or by sonicating for 1 hour.
-
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.
-
Drying: Dry the crude extract completely using a lyophilizer or in a vacuum oven to yield a powdered extract. Store the dried extract at -20 °C until further analysis.
Quantitative HPLC-UV Analysis of this compound
This proposed HPLC-UV method is based on established protocols for the analysis of iridoids in plant extracts. Method validation is recommended before routine use.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Calibration Curve and Quantification:
-
Inject the working standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the sample solution and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for this compound extraction and analysis.
Proposed Signaling Pathway: Inhibition of NF-κB by this compound
While the direct signaling pathway of this compound is not extensively documented, a closely related iridoid, plumericin, has been shown to be a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
Application Notes & Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Protoplumericin A against Multidrug-Resistant (MDR) Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1] Natural products are a promising source of new therapeutics. Protoplumericin A, a complex iridoid derivative with the chemical formula C36H42O19, is a compound of interest for its potential biological activities.[4][5] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the in vitro antibacterial efficacy of a compound like this compound against clinically relevant MDR bacterial strains.[1][6] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6][7]
This document provides a detailed protocol for determining the MIC of this compound against a panel of MDR bacteria using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) with modifications for natural products.[2][3]
Data Presentation: MIC of this compound against MDR Bacteria
The following table is a template for presenting the MIC data obtained from the experimental protocol. It is designed for clear comparison of the compound's activity against various MDR strains.
| MDR Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Methicillin-resistant | [Experimental Value] | [e.g., Vancomycin] |
| Enterococcus faecium (VRE) | Vancomycin-resistant | [Experimental Value] | [e.g., Linezolid] |
| Escherichia coli (ESBL) | Extended-spectrum β-lactamase producer | [Experimental Value] | [e.g., Meropenem] |
| Klebsiella pneumoniae (CRE) | Carbapenem-resistant Enterobacteriaceae | [Experimental Value] | [e.g., Colistin] |
| Pseudomonas aeruginosa (MDR) | Resistant to ≥3 classes of antibiotics | [Experimental Value] | [e.g., Tobramycin] |
| Acinetobacter baumannii (MDR) | Resistant to ≥3 classes of antibiotics | [Experimental Value] | [e.g., Colistin] |
Experimental Protocols
This section details the broth microdilution method for determining the MIC of this compound.
3.1. Materials and Reagents
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
MDR bacterial strains (e.g., from ATCC or clinical isolates)
-
0.5 McFarland turbidity standard
-
Positive control antibiotics (e.g., vancomycin, meropenem)
-
Resazurin (B115843) sodium salt (for viability indication, optional)[8]
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Spectrophotometer or microplate reader
3.2. Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Due to the potential for low solubility of natural products, ensure complete dissolution.[2]
-
Further dilute the stock solution in CAMHB to achieve a working stock concentration that is typically 100-fold the highest concentration to be tested. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.
3.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MDR bacterial strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[9]
3.4. Broth Microdilution Assay
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.
-
Add 100 µL of the highest concentration of this compound (in CAMHB) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a gradient of decreasing concentrations of the compound.
-
Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum (5 x 10^5 CFU/mL) to wells in columns 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile CAMHB to the wells in column 12 (sterility control).
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours.
3.5. Reading and Interpreting the Results
-
After incubation, examine the plate for bacterial growth. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7]
-
(Optional) To aid in determining viability, 10 µL of resazurin solution (0.01%) can be added to each well and incubated for an additional 1-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[8]
-
The results should be interpreted based on established breakpoints for susceptible (S), intermediate (I), and resistant (R) categories where available, although for novel compounds, these breakpoints will not yet be established.[6][10]
Visualizations
4.1. Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
4.2. Potential Mechanisms of Antibacterial Action
The specific mechanism of action for this compound is currently unknown. The diagram below illustrates common targets for antibacterial agents. Further research would be required to determine which, if any, of these pathways are inhibited by this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Susceptibility Assessment of Multidrug Resistant Bacteria to Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 80396-57-2 [chemicalbook.com]
- 6. idexx.com [idexx.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. droracle.ai [droracle.ai]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Protoplumericin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protoplumericin A is a natural product of interest for its potential therapeutic properties. Evaluating its cytotoxic effects is a critical first step in the drug discovery process. These application notes provide detailed protocols for a panel of cell-based assays to characterize the cytotoxic and mechanistic activities of this compound. The following protocols are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle progression. While specific data for this compound is limited, data from the closely related and more extensively studied compound, plumericin (B1242706), is used as a proxy to guide experimental design and data interpretation. Plumericin has been shown to induce apoptosis and cause cell cycle arrest in certain cell types.[1] A key mechanism of action for plumericin is the potent inhibition of the NF-κB signaling pathway.[2][3]
Data Presentation
Table 1: Cytotoxicity of Plumericin (as a proxy for this compound) in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50/CC50 (µM) | Reference |
| Bu25TK | Cervical Carcinoma | MTT | ~40 (after 48h) | [4] |
| HeLa | Cervical Carcinoma | MTT | ~40 (after 48h) | [4] |
| Murine Macrophage (J774G8) | Macrophage | MTT | CC50: 24 ± 0.7 | [5] |
| P-388 | Murine Lymphocytic Leukemia | N/A | Active | [6] |
| A-549 | Human Lung Carcinoma | MTT | 41.72 (µg/ml) | [7] |
| HCT-116 | Human Colon Carcinoma | MTT | 57.62 (µg/ml) | [7] |
| MCF-7 | Human Breast Carcinoma | MTT | 75.8 (µg/ml) | [7] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are dependent on the cell line and assay conditions.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Selected cancer cell lines (e.g., HeLa, A549, HCT-116, MCF-7)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.
Materials:
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
Protocol:
-
Follow the cell seeding and treatment steps as described in the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane and the uptake of PI by cells with compromised membrane integrity.
Materials:
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
6-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
Protocol:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry.
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
-
96-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
Protocol:
-
Follow the cell seeding and treatment steps as described in the MTT assay protocol.
-
After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature as per the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][9]
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
-
6-well plates
-
Complete cell culture medium
-
Selected cancer cell lines
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
Analyze the cells by flow cytometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induced G0/G1 cell cycle arrest pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Plumericin inhibits the viability of cervical cancer cells by induction of apoptosis through degradation of DNA structure | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. Procaspase-activating compound-1 induces apoptosis in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jmr.journals.ekb.eg [jmr.journals.ekb.eg]
- 8. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Protoplumericin A: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current understanding of the mechanism of action of Protoplumericin A and its related compound, Plumericin (B1242706). The protocols outlined below are based on published research and are intended to guide researchers in studying the effects of these compounds on key cellular signaling pathways.
Introduction
This compound is a bioactive iridoid found in Plumeria obtusa L. that has been shown to mitigate lipopolysaccharide (LPS)-induced acute lung injury in mice, suggesting potent anti-inflammatory effects.[1] While detailed mechanistic studies on this compound are emerging, significant research on the closely related compound, Plumericin, provides a strong foundation for understanding its potential molecular targets and pathways. Plumericin has been identified as a potent inhibitor of the NF-κB and STAT3 signaling pathways, both of which are critical mediators of inflammation and cell proliferation.
Mechanism of Action: Inhibition of NF-κB and STAT3 Signaling
Plumericin exerts its anti-inflammatory and anti-proliferative effects primarily through the modulation of two key signaling pathways:
-
NF-κB Pathway: Plumericin is a potent inhibitor of the NF-κB pathway.[2][3][4] It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2][3] This action prevents the nuclear translocation of the NF-κB complex, thereby inhibiting the transcription of pro-inflammatory genes. The likely target within this pathway is the IκB kinase (IKK) complex.[2][3]
-
STAT3 Pathway: Plumericin has been demonstrated to inhibit the proliferation of vascular smooth muscle cells by blocking STAT3 signaling.[5] The mechanism involves the S-glutathionylation of STAT3, which prevents its Tyr705 phosphorylation and subsequent activation.[5] This leads to cell cycle arrest in the G0/G1 phase.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on Plumericin's mechanism of action.
Table 1: In Vitro Efficacy of Plumericin
| Parameter | Cell Line | Assay | Result | Reference |
| IC50 | HEK293T | NF-κB Luciferase Reporter Assay | 1 µM | [2][3] |
| Inhibition of VCAM-1 expression | HUVECtert | Flow Cytometry | Significant inhibition at 5 µM | [2] |
| Inhibition of ICAM-1 expression | HUVECtert | Flow Cytometry | Significant inhibition at 5 µM | [2] |
| Inhibition of E-selectin expression | HUVECtert | Flow Cytometry | Significant inhibition at 5 µM | [2] |
| Inhibition of VSMC proliferation | Rat Aortic Smooth Muscle Cells | Cell Proliferation Assay | Concentration-dependent inhibition | [5] |
Signaling Pathway Diagrams
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plumericin inhibits proliferation of vascular smooth muscle cells by blocking STAT3 signaling via S-glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Strategies for Protoplumericin A Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of Protoplumericin A derivatives. It includes a proposed biomimetic synthetic approach, key experimental procedures, and an overview of potential biological activities and associated signaling pathways.
This compound and its analogs are members of the iridoid class of natural products, which are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The development of efficient synthetic routes to these complex molecules is crucial for enabling further investigation into their therapeutic potential and for conducting structure-activity relationship (SAR) studies.
I. Biomimetic Total Synthesis of this compound
While a direct total synthesis of this compound has not been extensively reported, a plausible and efficient route can be devised based on the successful total synthesis of the closely related and structurally analogous iridoid, Plumericin (B1242706). The following proposed synthetic strategy adopts a biomimetic approach, mimicking the likely biosynthetic pathway of these natural products.
The overall synthetic workflow can be visualized as follows:
Caption: A generalized workflow for the synthesis of this compound and its derivatives.
II. Experimental Protocols
The following protocols are adapted from the synthesis of Plumericin and are proposed for the synthesis of this compound and its derivatives. Researchers should note that optimization of reaction conditions may be necessary.
Protocol 1: Construction of the Bicyclic Core
This protocol describes the initial steps to construct the fundamental bicyclo[3.3.0]octane skeleton common to many iridoids.
Materials:
-
Appropriate chiral starting material (e.g., from the chiral pool)
-
Anhydrous solvents (e.g., THF, DCM)
-
Reagents for key transformations (e.g., Grignard reagents, Lewis acids, oxidizing/reducing agents)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Step 1: Initial Functionalization. The starting material is subjected to a series of reactions to introduce the necessary functional groups for subsequent cyclization. This may involve protection of existing functional groups, followed by stereoselective additions or substitutions.
-
Step 2: Ring-Closing Metathesis (RCM) or Radical Cyclization. A key ring-closing reaction is employed to form the five-membered ring of the bicyclic system. RCM with a suitable Grubbs catalyst or a radical cyclization are common strategies.
-
Step 3: Functional Group Manipulation. Following cyclization, the functional groups on the bicyclic core are modified to prepare for the introduction of the side chain. This may involve oxidation, reduction, or protection/deprotection steps.
-
Purification and Characterization. The bicyclic intermediate is purified by column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Introduction of the Side Chain and Lactonization
This protocol details the introduction of the side chain that will ultimately form the lactone ring of this compound.
Materials:
-
Bicyclic core intermediate from Protocol 1
-
Side chain precursor (e.g., a functionalized vinyl or allyl species)
-
Coupling reagents (e.g., organometallic reagents, palladium catalysts)
-
Reagents for lactonization (e.g., oxidizing agents, acids/bases)
Procedure:
-
Step 1: Coupling Reaction. The bicyclic core is coupled with the side chain precursor using a suitable cross-coupling reaction, such as a Suzuki, Stille, or Heck reaction.
-
Step 2: Elaboration of the Side Chain. The coupled side chain is further functionalized to introduce the necessary hydroxyl and carboxyl functionalities for lactonization.
-
Step 3: Intramolecular Lactonization. The molecule is induced to undergo an intramolecular cyclization to form the characteristic lactone ring of this compound. This can be achieved through various methods, including acid- or base-catalyzed lactonization or macrolactonization techniques.
-
Step 4: Final Functional Group Manipulations. Any remaining protecting groups are removed, and final adjustments to the oxidation states of functional groups are made to yield this compound.
-
Purification and Characterization. The final product is purified by HPLC and fully characterized by spectroscopic and spectrometric techniques.
Protocol 3: Synthesis of this compound Derivatives
This protocol provides a general method for creating a library of this compound derivatives for SAR studies.
Materials:
-
This compound or a late-stage synthetic intermediate
-
A library of diverse reagents for derivatization (e.g., acyl chlorides, alkyl halides, amines)
-
Parallel synthesis equipment (optional)
Procedure:
-
Step 1: Selection of Derivatization Sites. Identify reactive functional groups on the this compound scaffold that can be readily modified, such as hydroxyl groups or the lactone ring.
-
Step 2: Parallel Synthesis. In a parallel fashion, react this compound or a suitable intermediate with a library of diverse reagents to introduce a variety of substituents.
-
Step 3: Purification. The resulting derivatives are purified using automated flash chromatography or preparative HPLC.
-
Step 4: Characterization. The structures of the synthesized derivatives are confirmed by high-throughput characterization techniques such as LC-MS and NMR.
III. Data Presentation: Biological Activities of Related Iridoids
While specific quantitative data for a wide range of this compound derivatives is not yet extensively available in the public domain, the biological activities of the closely related Plumericin provide a strong indication of the potential therapeutic applications.
| Compound | Biological Activity | Assay | IC50 / MIC | Reference |
| Plumericin | Anti-inflammatory | NF-κB Luciferase Reporter Gene Assay | 1 µM | [1] |
| Plumericin | Anticancer | Various Cancer Cell Lines | - | [2] |
| Plumericin | Antimicrobial | Various Bacterial and Fungal Strains | - | [2] |
| This compound | Antifungal | Candida albicans | Active | [3] |
Further screening of this compound and its derivatives is required to establish a comprehensive SAR profile.
IV. Signaling Pathway Analysis
The anti-inflammatory effects of Plumericin have been shown to be mediated through the inhibition of the NF-κB signaling pathway.[1][4] It is highly probable that this compound and its derivatives exert their biological effects through similar mechanisms.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Plumericin has been shown to inhibit the phosphorylation and degradation of IκBα, thereby blocking the activation of NF-κB.[4][5][6]
Caption: Proposed mechanism of action of this compound derivatives via inhibition of the NF-κB signaling pathway.
Given the cytotoxic potential of many iridoids, it is also plausible that this compound derivatives could induce apoptosis in cancer cells. Further investigation into the intrinsic and extrinsic apoptotic pathways would be a valuable area of research.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protoplumericin A Extraction
Welcome to the technical support center for Protoplumericin A extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to directly address specific issues you might encounter during your experiments, helping you to improve the yield and purity of your this compound extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be extracted?
A1: this compound is a complex iridoid glycoside. Iridoids are a class of monoterpenoids known for their diverse biological activities. This compound is primarily extracted from various parts of plants belonging to the Plumeria genus, which is part of the Apocynaceae family. Plumeria rubra is a commonly cited source for this compound and other related iridoids.
Q2: What are the most effective solvents for extracting this compound?
A2: As this compound is an iridoid glycoside, polar solvents are generally the most effective for its extraction. The choice of solvent significantly impacts the extraction yield. Commonly used solvents include:
-
Methanol and Ethanol (B145695): Often used in aqueous solutions (e.g., 70-80% ethanol or methanol) to balance polarity for efficient extraction.
-
Ethyl Acetate (B1210297) and n-Butanol: These are often used in liquid-liquid partitioning to separate compounds of different polarities from the initial crude extract.
Q3: What are the key factors that influence the yield of this compound?
A3: Several factors can significantly affect the extraction yield of this compound:
-
Plant Material: The part of the plant used is critical. For some iridoids in Plumeria, the root bark has been found to contain the highest concentrations. The age of the plant and the season of collection can also influence the concentration of secondary metabolites.
-
Solvent Polarity: The polarity of the extraction solvent must be optimized to match the polarity of this compound for maximum solubility and extraction.
-
Extraction Temperature: Higher temperatures can increase the solubility and diffusion rate of the target compound, but excessive heat can lead to the degradation of thermolabile compounds like some iridoid glycosides.
-
Extraction Time: A longer extraction time can lead to a higher yield, but prolonged exposure to the solvent and heat can also cause degradation of the target compound.
-
Particle Size of Plant Material: Grinding the plant material to a smaller particle size increases the surface area for solvent contact, which can improve extraction efficiency.
Q4: How can I purify this compound from the crude extract?
A4: After the initial extraction, the crude extract will contain a mixture of compounds. Purification of this compound typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method for the separation of iridoid glycosides. The choice of the mobile phase (a mixture of solvents) is crucial for achieving good separation.
Q5: What are the potential stability issues for this compound during extraction?
A5: Iridoid glycosides can be susceptible to degradation under certain conditions. High temperatures and prolonged exposure to acidic or basic conditions can lead to the hydrolysis of the glycosidic bond or other structural rearrangements. It is advisable to conduct extractions at moderate temperatures and to handle extracts in a timely manner.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | 1. Inappropriate Solvent: The solvent may not have the optimal polarity for this compound. 2. Suboptimal Extraction Conditions: Temperature and/or extraction time may not be ideal. 3. Incorrect Plant Material: The plant part used may have a low concentration of the target compound, or it may have been harvested at the wrong time of year. 4. Incomplete Extraction: The solvent-to-solid ratio may be too low, or the extraction time may be too short. 5. Degradation of this compound: High temperatures or prolonged extraction times may be causing the compound to degrade. | 1. Solvent Optimization: Experiment with different polar solvents and aqueous mixtures (e.g., 70% ethanol, 80% methanol). 2. Condition Optimization: Systematically vary the extraction temperature (e.g., from room temperature to 60°C) and time (e.g., from 1 to 24 hours) to find the optimal conditions. 3. Material Selection: If possible, try using different parts of the plant (e.g., leaves, stem bark, root bark). Research the optimal harvest time for Plumeria species in your region. 4. Improve Extraction Efficiency: Increase the solvent-to-solid ratio and consider repeated extractions of the plant material. 5. Milder Conditions: Use lower extraction temperatures and shorter extraction times. Consider using techniques like ultrasound-assisted extraction (UAE) which can enhance extraction at lower temperatures. |
| Crude Extract is Difficult to Filter | 1. Fine Plant Material: The plant material may be too finely ground, leading to clogging of the filter paper. 2. Presence of Mucilaginous Compounds: Some plants contain compounds that form viscous solutions. | 1. Use a Filter Aid: Add a filter aid like celite to the extract before filtration. 2. Centrifugation: Centrifuge the extract to pellet the solid material before decanting the supernatant. |
| Emulsion Formation During Liquid-Liquid Partitioning | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Shaking the separatory funnel too vigorously can promote emulsion formation. | 1. Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel. Alternatively, a small amount of a different organic solvent can be added to change the properties of the phases. 2. Gentle Mixing: Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Poor Separation in Column Chromatography | 1. Inappropriate Stationary or Mobile Phase: The chosen silica gel or solvent system may not be suitable for separating this compound from other compounds. 2. Column Overloading: Too much crude extract has been loaded onto the column. | 1. Method Development: Perform thin-layer chromatography (TLC) with different solvent systems to find the one that gives the best separation for your target compound. 2. Reduce Sample Load: Use a smaller amount of crude extract or a larger chromatography column. |
Data Presentation
The following table summarizes extraction yields of total extracts from Plumeria species, which contain iridoid glycosides like this compound, under different conditions as reported in the literature. Note that the yield of pure this compound will be a fraction of the total extract yield.
| Plant Material | Extraction Method | Solvent | Extraction Time | Temperature | Total Extract Yield (%) | Reference |
| Plumeria rubra Flowers (Fresh) | Ultrasonic Assisted Extraction | Not specified | 60 minutes | Not specified | 5.11 | [1] |
| Plumeria rubra Flowers | Maceration | Ethanol:Water (80:20) | Not specified | Not specified | 7.59 ± 0.27 | [2] |
| Plumeria rubra Leaves | Maceration | Ethanol:Water (80:20) | Not specified | Not specified | 8.69 ± 0.43 | [2] |
Experimental Protocols
General Protocol for this compound Extraction
This protocol is a general guideline based on common methods for extracting iridoid glycosides from plant material. Optimization of specific parameters will be necessary for maximizing the yield of this compound.
1. Preparation of Plant Material:
-
Collect the desired plant part of Plumeria sp. (e.g., leaves, stem bark).
-
Wash the material thoroughly to remove any dirt and debris.
-
Air-dry the plant material in the shade or use a lyophilizer to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Solvent Extraction:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add a polar solvent, such as 70-80% aqueous ethanol or methanol, at a solvent-to-solid ratio of 10:1 (v/w).
-
Macerate the mixture at room temperature for 24-48 hours with occasional stirring, or perform extraction at a slightly elevated temperature (e.g., 40-50°C) for a shorter period (e.g., 2-4 hours) using a reflux apparatus. Alternatively, use ultrasound-assisted extraction for 30-60 minutes at room temperature.
-
Filter the extract through filter paper to remove the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
3. Liquid-Liquid Partitioning (Optional):
-
Dissolve the crude extract in water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions (e.g., ethyl acetate or the remaining aqueous fraction).
4. Chromatographic Purification:
-
Subject the enriched fraction containing this compound to column chromatography on silica gel.
-
Elute the column with a gradient of a suitable solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual compounds.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain isolated this compound.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction and purification of this compound.
General Biosynthetic Pathway of Iridoid Glycosides
Caption: A simplified diagram of the general biosynthetic pathway of iridoid glycosides.[3][4]
References
Technical Support Center: Natural Product Purification
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and common challenges in isolating a natural product like Protoplumericin A from its source?
The initial phase of natural product purification involves extraction from the source material (e.g., microbial cultures, plant matter). A primary challenge is selecting an appropriate extraction method to efficiently isolate the target compound while minimizing the co-extraction of impurities.[1][2] The complex chemical diversity of natural products presents a significant hurdle to their purification.[1]
Common extraction techniques include:
-
Solvent Extraction: Using organic solvents to draw out the compound of interest.[3]
-
Supercritical Fluid Extraction (SFE): Employing a supercritical fluid, often CO2, for extraction.[2]
A major challenge in this stage is the potential for the target compound to be present in low concentrations, requiring large amounts of starting material and efficient extraction to obtain a workable yield.
Q2: My chromatography runs are showing inconsistent retention times. What could be the cause?
Variations in retention time from run to run can be caused by several factors:
-
System Equilibration: The chromatography system may not be fully equilibrated with the mobile phase between runs. It is recommended to equilibrate the column with at least 10 column volumes of the mobile phase.[4]
-
Pump Issues: The pump may not be mixing solvents correctly, or there could be leaks in the system.[4][5]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatically controlled column oven can mitigate this.[4]
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry and affect retention.[6]
Q3: I'm observing poor peak shape (tailing or fronting) in my chromatogram. How can I troubleshoot this?
Poor peak shape is a common issue in liquid chromatography.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, or by issues such as a void in the column or extra-column volume effects (e.g., from using tubing that is too long or has too large an internal diameter).[5][6]
-
Split Peaks: This may indicate a contaminated or partially plugged column frit, or that the injection solvent is stronger than the mobile phase.[6]
To address these issues, ensure proper column packing, use an appropriate injection solvent, and check all fittings and tubing for proper connections.[5]
Q4: The pressure in my HPLC system is unexpectedly high. What should I do?
High back pressure is a frequent problem in HPLC and can indicate a blockage in the system.[6]
-
Check for Blockages: The blockage could be in the guard column, the column inlet frit, or the tubing.
-
Systematic Check: To locate the blockage, disconnect components one by one, starting from the detector and moving backward towards the pump, while monitoring the pressure.
-
Sample and Mobile Phase Filtration: Always filter your samples and mobile phases to prevent particulates from entering the system.[6]
Q5: What are some general strategies to improve the purity of my final product?
Achieving high purity often requires a multi-step purification process.[1]
-
Orthogonal Separation Techniques: Combine different chromatography methods that separate based on different principles (e.g., ion exchange followed by reversed-phase).
-
Gradient Optimization: In chromatography, optimizing the solvent gradient can improve the resolution between the peak of interest and nearby impurities.
-
Sample Clean-up: Incorporate a sample clean-up step, such as solid-phase extraction (SPE), before the main purification step to remove major contaminants.[6]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution | Citation |
| No Peaks or Low Signal | Empty sample vial or incorrect injection volume. | Ensure the sample vial contains sufficient volume and the autosampler is functioning correctly. | [4][7] |
| Leak in the system. | Check all fittings and connections for leaks. | [4] | |
| Detector issue (e.g., lamp needs replacement). | Check the detector's diagnostic indicators and replace consumables like lamps if necessary. | [4] | |
| High Back Pressure | Blockage in the in-line filter, guard column, or column. | Replace the in-line filter or guard column. If the column is blocked, try back-flushing it. | [6] |
| Particulate matter from sample or mobile phase. | Filter all samples and mobile phases before use. | [6] | |
| Variable Retention Times | Insufficient column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. | [4] |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. | [4] | |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | ||
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add a competing agent. | [6] |
| Column void or degradation. | Replace the column. | [6] | |
| Extra-column dead volume. | Use shorter, narrower internal diameter tubing between the injector, column, and detector. | [5] | |
| Split Peaks | Partially blocked column frit. | Replace the frit or the entire column. | [6] |
| Injection solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | [6][8] |
Experimental Protocols
While a specific protocol for this compound is unavailable, here is a generalized workflow for natural product purification.
General Protocol: Isolation and Purification of a Natural Product from a Microbial Culture
-
Fermentation: Cultivate the microorganism in a suitable liquid medium to produce the target compound.
-
Extraction:
-
Separate the biomass from the culture broth by centrifugation or filtration.
-
Perform solvent extraction on both the biomass and the supernatant separately, as the compound of interest may be intracellular or extracellular. A common approach is to use a solvent like ethyl acetate (B1210297) or methanol.[1]
-
-
Preliminary Fractionation:
-
Concentrate the crude extract under reduced pressure.
-
Perform liquid-liquid partitioning or use a flash chromatography system with a silica (B1680970) gel column to separate the crude extract into several fractions based on polarity.[1]
-
-
Chromatographic Purification:
-
Subject the fraction containing the target compound to one or more rounds of preparative High-Performance Liquid Chromatography (HPLC).
-
A common strategy is to use a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.
-
-
Purity Analysis:
-
Analyze the purified fraction using analytical HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS) to confirm purity and identity.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is often used for structural elucidation of the final compound.
-
Visualizations
Caption: General workflow for natural product purification.
Caption: Troubleshooting logic for common HPLC problems.
References
- 1. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of capsaicin and dihydrocapsaicin from Capsici Fructus using supercritical fluid extraction combined with high speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Protoplumericin A Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: What is Protoplumericin A and what are its general characteristics?
This compound is considered to be an iridoid lactone, a class of monoterpenoids found in various plants. Based on its relative, Plumericin, it is expected to be a crystalline solid with limited solubility in water but soluble in organic solvents like chloroform, methanol, and acetone.[1] Iridoids are known for a wide range of biological activities, but can be prone to degradation under certain physical and chemical conditions.[2]
Q2: What are the primary stability concerns for this compound?
The main stability concerns for iridoid lactones like this compound are hydrolysis of the lactone ring and ester functionalities, oxidation, and photodegradation.[3][4] These reactions can be catalyzed by factors such as pH, temperature, and light exposure, leading to a loss of biological activity and the formation of degradation products.[5][6]
Q3: How should I store this compound to ensure its stability?
Proper storage is critical to maintain the integrity of the compound. Recommended storage conditions are summarized in the table below.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere |
| Solid | -20°C for long-term storage | Protect from light (store in an amber vial) | Store under an inert gas (e.g., Argon or Nitrogen) if possible |
| In Solution | -80°C for long-term storage | Protect from light (use amber vials or wrap in foil) | Use degassed solvents and store under an inert atmosphere |
Q4: What are the likely degradation pathways for this compound?
Forced degradation studies are designed to identify these pathways.[3][5] Common degradation mechanisms for compounds with similar structures include:
-
Hydrolysis: The lactone ring and any ester groups are susceptible to cleavage under both acidic and basic conditions.[3][7]
-
Oxidation: The molecule may be susceptible to oxidation, particularly if it contains electron-rich moieties.[3]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[8][9]
-
Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative degradation.[10][11]
Q5: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[12][13] A validated HPLC method can separate the intact compound from its degradation products, allowing for the quantification of its purity and the extent of degradation over time.[14]
Troubleshooting Guide
Issue: I am observing a rapid loss of my compound's activity in my cell-based assays.
-
Possible Cause 1: pH of the Culture Medium. The physiological pH (~7.4) of cell culture media may slowly hydrolyze the compound over the course of a long incubation period.
-
Troubleshooting Step: Prepare fresh solutions of the compound immediately before use. For longer experiments, consider performing a time-course stability study of the compound in the specific medium you are using to understand its degradation kinetics.
-
-
Possible Cause 2: Reaction with Media Components. Some components in complex cell culture media could potentially react with the compound.
-
Troubleshooting Step: Analyze a sample of the compound incubated in the medium under assay conditions (e.g., 37°C, 5% CO2) by HPLC to check for the appearance of degradation peaks.
-
Issue: My HPLC analysis shows multiple new peaks that were not present in the initial sample.
-
Possible Cause: Sample Degradation. The appearance of new peaks is a strong indicator of degradation. This could have occurred during sample storage or preparation.
-
Troubleshooting Step: Review your storage and handling procedures. Ensure the compound is stored under the recommended conditions (see Table 1). Prepare samples for HPLC analysis in a suitable, non-reactive solvent and analyze them promptly. To confirm, perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify the degradation products.[15]
-
Issue: My experimental results are inconsistent and not reproducible.
-
Possible Cause: Inconsistent Sample Stability. If the compound is degrading at a variable rate between experiments, it will lead to inconsistent results. This can be due to minor variations in handling, such as the age of the stock solution, exposure to light during preparation, or temperature fluctuations.
-
Troubleshooting Step: Implement a strict and consistent protocol for sample handling. Always use freshly prepared dilutions from a stock solution that has been stored correctly. Minimize the exposure of the compound to light and elevated temperatures during all experimental steps.
-
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical results from a forced degradation study on this compound, aiming for a target degradation of 5-20% as recommended by ICH guidelines.[15][16]
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | Hydrolyzed lactone product |
| Basic Hydrolysis | 0.1 M NaOH | 2 hours | 25°C | 18.5% | Hydrolyzed lactone and ester products |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 25°C | 8.9% | Oxidized derivatives |
| Thermal Degradation (Solid) | Dry Heat | 48 hours | 80°C | 5.5% | Minor thermal isomers |
| Photolytic Degradation (Solution) | ICH-compliant light exposure (UV/Vis) | 24 hours | 25°C | 12.1% | Photo-adducts, isomers |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[3][6]
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile (B52724) or methanol.
2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature (25°C).
-
Withdraw aliquots at 30 minutes, 1 hour, and 2 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the mixture protected from light at room temperature (25°C).
-
Withdraw aliquots at 8, 16, and 24 hours for HPLC analysis.
5. Thermal Degradation:
-
Place a small amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in the initial solvent for HPLC analysis.
6. Photolytic Degradation:
-
Place a solution of this compound (0.5 mg/mL) in a quartz cuvette.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Wrap a control sample in aluminum foil and keep it under the same conditions.
-
Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a representative HPLC method for analyzing this compound and its degradation products.[12][13]
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-18 min: Hold at 80% B
-
18-20 min: Return to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm (based on Plumericin's UV max).[1]
-
Injection Volume: 10 µL.
-
Analysis: Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. Plumericin [drugfuture.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. grid.uns.ac.rs [grid.uns.ac.rs]
- 9. Photodegradation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of flavonoids and iridoids in Vitex negundo by HPLC-PDA and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sgs.com [sgs.com]
- 16. resolvemass.ca [resolvemass.ca]
overcoming low solubility of Protoplumericin A in assays
Welcome to the technical support center for Protoplumericin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vitro assays. What solvents are recommended?
A1: this compound, like many natural iridoids, is expected to have low water solubility. For in vitro assays, it is recommended to first attempt solubilization in a small amount of an organic solvent before diluting into your aqueous assay medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of poorly soluble compounds for cell-based assays[1]. Other potential organic solvents include ethanol (B145695) and methanol[2][3]. It is crucial to prepare a high-concentration stock solution in the organic solvent and then dilute it to the final working concentration in your cell culture medium or buffer.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. For most cell lines, the final concentration of DMSO should not exceed 0.5%, with many researchers aiming for 0.1% or lower[4][5]. It is essential to determine the tolerance of your specific cell line to the chosen solvent by running a solvent toxicity control experiment.
Q3: My this compound precipitates out of solution when I add it to my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the final solvent concentration: If your initial final solvent concentration is very low (e.g., <0.1% DMSO), you may be able to increase it slightly, provided it remains within the non-toxic range for your cells.
-
Use a different solvent: Some compounds may be more soluble in other organic solvents like ethanol or methanol (B129727).
-
Employ solubility enhancers: Consider the use of excipients such as cyclodextrins or surfactants (e.g., Tween® 20, Pluronic® F-68) in your assay medium to improve the solubility of this compound[6][7].
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility[8].
-
Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.
Q4: Are there any alternative formulation strategies to improve the solubility of this compound for in vivo studies?
A4: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Lipid-based formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption[6][9].
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution[10][11].
-
Solid dispersions: Dispersing this compound in a polymeric carrier can enhance its dissolution rate[10][12].
-
Prodrugs: Chemical modification of the this compound molecule to create a more soluble prodrug that converts to the active compound in vivo is another approach[11].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen organic solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the volume of the solvent incrementally.- Try a different organic solvent (e.g., if DMSO fails, try ethanol or methanol).- Gentle warming and vortexing may aid dissolution. |
| Compound precipitates upon dilution into aqueous media. | The compound's solubility limit in the final aqueous/organic solvent mixture is exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent in the final solution (ensure it is not toxic to cells).- Add the concentrated stock solution to the aqueous media while vortexing to ensure rapid mixing. |
| Inconsistent results between experiments. | - Precipitation of the compound in the assay plate.- Degradation of the compound in solution. | - Visually inspect assay plates for any signs of precipitation.- Prepare fresh stock solutions and dilutions for each experiment.- Assess the stability of this compound in your chosen solvent and assay medium. |
| High background or off-target effects observed in the assay. | The solvent (e.g., DMSO) concentration is too high, causing cellular stress or interfering with the assay readout. | - Perform a solvent toxicity assay to determine the maximum tolerated concentration.- Ensure that all experimental wells, including controls, contain the same final concentration of the solvent. |
Quantitative Data: Properties of Common Solvents
While specific experimental solubility data for this compound is limited, the following table provides properties of commonly used organic solvents to aid in your selection process.
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.10 | 47.2 | Aprotic, highly polar. Good for dissolving a wide range of compounds. Can be toxic to cells at higher concentrations (>0.5%)[2][3]. |
| Ethanol | 78.4 | 0.789 | 24.5 | Protic, polar. Generally less toxic than DMSO. May be less effective at dissolving highly nonpolar compounds[2][3]. |
| Methanol | 64.7 | 0.792 | 32.7 | Protic, polar. Can be more toxic than ethanol. Good dissolving power for many organic molecules[2][3]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Protocol 2: Determining Solvent Cytotoxicity using MTT Assay
This protocol is designed to determine the maximum concentration of a solvent (e.g., DMSO) that can be used in a cell-based assay without significantly affecting cell viability.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%). Also include a "medium only" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL[13]. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. The highest concentration of solvent that does not significantly reduce cell viability is considered safe to use for your experiments.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for preparing this compound solutions for assays.
This compound's Potential Mechanism of Action via NF-κB Pathway Inhibition
Based on studies of the closely related iridoid, Plumericin (B1242706), this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway[11][14].
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiprotozoal and Antitumor Activity of Natural Polycyclic Endoperoxides: Origin, Structures and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plumericin Protects against Experimental Inflammatory Bowel Disease by Restoring Intestinal Barrier Function and Reducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protoplumericin A Detection by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Protoplumericin A.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS parameters for this compound analysis?
A1: For initial analysis of this compound, we recommend starting with parameters commonly used for iridoid glycosides. Given that this compound is a plumeria-type iridoid, a reverse-phase chromatographic separation with mass spectrometric detection using electrospray ionization is a suitable starting point.
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: While both positive and negative electrospray ionization (ESI) modes can be explored, studies on similar iridoid glycosides have shown that negative ion mode often provides higher sensitivity.[1] It is advisable to test both modes during method development to determine the optimal polarity for your specific instrument and experimental conditions.
Q3: What are the expected precursor ions for this compound in mass spectrometry?
A3: this compound has a molecular weight of 778.7 g/mol and an exact mass of 778.23202911.[2] In positive ion mode, expect the protonated molecule [M+H]⁺ at m/z 779.239. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 777.225 is the likely precursor ion. Adduct formation (e.g., with sodium [M+Na]⁺ or formate (B1220265) [M+HCOO]⁻) is also possible and should be considered during initial scans.
Q4: What are the common fragmentation patterns for this compound and related iridoid glycosides?
A4: The fragmentation of iridoid glycosides in MS/MS typically involves the neutral loss of sugar moieties, water, and carbon dioxide. For plumeria-type iridoids, which may contain ester-linked phenolic acids, the loss of these acid moieties is also a characteristic fragmentation pathway. For example, the loss of a caffeoyl moiety (162 Da) is a common fragmentation observed for related compounds.[1]
Q5: I am not seeing a peak for this compound. What are the common troubleshooting steps?
A5: If you are unable to detect a peak for this compound, consider the following troubleshooting steps:
-
Verify Sample Preparation: Ensure that your extraction protocol is suitable for iridoid glycosides and that the final sample concentration is within the detection limits of your instrument.
-
Check LC Conditions: Confirm that the column is appropriate (a C18 column is a good starting point) and that the mobile phase composition and gradient are suitable for retaining and eluting this compound.
-
Optimize MS Parameters: Ensure the mass spectrometer is tuned and calibrated. Verify that you are monitoring for the correct precursor ion and that the ionization source parameters (e.g., capillary voltage, gas flows, and temperatures) are optimized.
-
Investigate Matrix Effects: Complex sample matrices can cause ion suppression. Consider diluting your sample or employing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).
Q6: My peak shape for this compound is poor (e.g., tailing or fronting). How can I improve it?
A6: Poor peak shape can be caused by several factors:
-
Column Issues: The column may be overloaded, contaminated, or degraded. Try injecting a smaller volume, flushing the column, or replacing it.
-
Mobile Phase Mismatch: Ensure the pH of your mobile phase is appropriate for the analyte. Adding a small amount of formic acid to the mobile phase can often improve peak shape for acidic compounds.
-
Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Consider using a column with end-capping or adding a competing agent to the mobile phase.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Sub-optimal Ionization | Test both positive and negative ESI modes. Optimize source parameters including capillary voltage, nebulizer gas flow, and source temperature. |
| Incorrect Precursor Ion | Perform a full scan experiment to identify the correct m/z of the precursor ion, considering protonated, deprotonated, and adducted forms. |
| Inefficient Fragmentation | Optimize the collision energy (CE) to achieve efficient fragmentation and generate abundant product ions. |
| Ion Suppression | Dilute the sample or improve sample cleanup. Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
| Analyte Degradation | Ensure proper sample storage and handling. Analyze samples promptly after preparation. |
Issue 2: Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Adjust the mobile phase pH with additives like formic acid. Optimize the organic solvent gradient. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| System Dead Volume | Check and minimize the length and diameter of tubing connecting the LC components. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. |
| Column Degradation | The column may be losing its stationary phase. Replace the column. |
| Changes in Mobile Phase | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
Quantitative Data Summary
The following tables provide recommended starting parameters for LC-MS/MS analysis of this compound and related iridoid glycosides. These are general guidelines and may require further optimization for your specific instrumentation and application.
Table 1: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Value |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Nebulizer Gas | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Precursor Ion (m/z) | [M-H]⁻: 777.225 or [M+H]⁺: 779.239 |
| Product Ions (m/z) | To be determined experimentally; expect losses of sugar moieties and phenolic acids. |
| Collision Energy (CE) | 10 - 40 eV (to be optimized for specific transitions) |
Note: The exact precursor and product ions for this compound should be confirmed experimentally.
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Extraction (from plant material): a. Weigh a known amount of homogenized plant material. b. Extract with a suitable solvent (e.g., methanol or 80% methanol in water) using techniques such as sonication or vortexing. c. Centrifuge the extract to pellet solid debris. d. Filter the supernatant through a 0.22 µm syringe filter before LC-MS analysis.
Protocol 2: LC-MS/MS Method Development
-
Tuning and Calibration: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion and optimize source parameters.
-
Product Ion Scan: Perform a product ion scan (MS/MS) on the determined precursor ion to identify the most abundant and stable product ions. Optimize the collision energy for each transition.
-
Chromatographic Optimization: a. Inject a standard solution onto the LC system. b. Develop a gradient elution method starting with a low percentage of organic solvent and gradually increasing it to elute this compound with a good peak shape and retention time. c. Optimize the flow rate and column temperature to improve resolution and analysis time.
-
Method Validation: Once the method is optimized, validate it for parameters such as linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.
Visualizations
References
Technical Support Center: Scaling Up Isolation of Novel Bioactive Compounds
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for scaling up the isolation of a novel bioactive compound?
A1: Before scaling up, it is crucial to have a robust and optimized small-scale purification protocol. This typically involves a thorough literature review of similar compounds, selection of an appropriate source material, and development of a reliable extraction and preliminary purification method. Early characterization of the compound's properties, such as stability and solubility, is also essential.
Q2: How can I improve the yield of my target compound during extraction?
A2: Optimizing extraction parameters is key to improving yield. This can include experimenting with different solvents, adjusting the pH, and utilizing methods like sonication or microwave-assisted extraction to enhance efficiency. The choice of extraction technique should be guided by the chemical nature of the target compound and the matrix of the source material. For instance, comparing conventional and green extraction techniques can lead to optimized processes.[1]
Q3: What are the common challenges in moving from bench-scale to large-scale purification?
A3: Scaling up purification presents several challenges, including maintaining resolution and purity, managing larger volumes of solvents, and ensuring the cost-effectiveness of the process.[2] Methods that work well on a small scale, such as certain types of chromatography, may not be directly transferable to a larger scale without significant modification. It's also important to consider potential issues with compound stability over longer processing times.
Q4: How do I choose the right chromatographic techniques for large-scale purification?
A4: The choice of chromatography depends on the properties of the target compound. For large-scale purification, techniques like flash chromatography, medium pressure liquid chromatography (MPLC), and industrial high-performance liquid chromatography (HPLC) are commonly used. For cationic peptides, a two-step procedure involving cation-exchange chromatography followed by reverse-phase chromatography has been shown to be effective for large-scale purification.[3] The selection of resins and columns that can handle larger sample loads and offer good resolution is critical.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of the target compound after scaling up. | - Inefficient extraction at a larger scale.- Degradation of the compound during prolonged processing.- Suboptimal chromatographic conditions for the larger scale. | - Re-optimize extraction parameters for the larger volume.- Implement measures to ensure compound stability, such as controlling temperature and light exposure.- Perform scouting runs to re-optimize chromatographic conditions (e.g., gradient, flow rate) for the larger column. |
| Purity of the isolated compound is lower than in small-scale experiments. | - Overloading the chromatography column.- Insufficient resolution of the chromatographic method at scale.- Presence of co-eluting impurities that were not detected at the smaller scale. | - Determine the optimal loading capacity of the larger column.- Consider using a different stationary phase or a multi-step chromatographic process for better separation.[4]- Employ orthogonal analytical techniques to identify and subsequently remove impurities. |
| The purification process is too time-consuming or expensive for the desired scale. | - Use of high-cost solvents or single-use materials.- Inefficient workflow with multiple bottlenecks. | - Explore the use of less expensive solvents or solvent recycling systems.- Develop a more streamlined workflow, potentially combining purification steps. For example, a rapid two-step procedure can be more efficient than a multi-step process.[3]- Consider non-chromatographic purification methods where applicable.[2] |
Experimental Protocols
General Protocol for Two-Step Large-Scale Purification of a Cationic Bioactive Compound
This protocol is a generalized adaptation based on methods developed for the purification of pediocin-like bacteriocins and can be adapted for other cationic peptides.[3]
Step 1: Cation-Exchange Chromatography (Capture Step)
-
Column Preparation: Equilibrate a cation-exchange column (e.g., SP Sepharose Fast Flow) with a suitable binding buffer (e.g., a phosphate (B84403) buffer at a specific pH where the target compound is positively charged).
-
Sample Loading: Directly apply the crude extract or culture supernatant onto the column. The volume of the column should be scaled according to the volume of the starting material (e.g., 1 ml of cation exchanger per 100 ml of cell culture).[3]
-
Washing: Wash the column with the binding buffer, potentially containing a low concentration of salt (e.g., 0.1-0.2 M NaCl), to remove unbound anionic and neutral compounds.
-
Elution: Elute the bound cationic compounds using a high-salt buffer (e.g., 1 M NaCl).
Step 2: Reversed-Phase Chromatography (Polishing Step)
-
Column Preparation: Equilibrate a low-pressure reversed-phase column with an aqueous solvent (e.g., water or a low percentage of organic solvent).
-
Sample Loading: Apply the high-salt fraction from the cation-exchange step directly onto the reversed-phase column at a high flow rate.
-
Washing: Wash the column with the initial aqueous solvent to remove any remaining salts and hydrophilic impurities.
-
Elution: Elute the bound compound using a gradient of an organic solvent (e.g., propanol (B110389) or acetonitrile). Monitor the eluate using a UV detector to identify the peak corresponding to the target compound.
Data Presentation
Table 1: Comparison of Purification Strategies at Different Scales
| Parameter | Small-Scale (Lab) | Large-Scale (Pilot) | Source |
| Starting Material Volume | 100 mL | 10 L | [3] |
| Purification Steps | 3-4 steps (e.g., precipitation, multiple chromatography) | 2 streamlined steps (e.g., ion exchange, reversed-phase) | [3] |
| Processing Time | 6-8 hours | 2-3 hours | [3] |
| Overall Yield | 10-66% | >80% | [3] |
| Final Purity | >90% | >90% | [3] |
Mandatory Visualization
Caption: A generalized workflow for the large-scale isolation of a bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Large-scale, nonchromatographic purification of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding false positives in Protoplumericin A screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding false positives during the screening of Protoplumericin A and related iridoid compounds. Given the limited specific data on this compound, this guide draws upon information from the closely related and well-studied iridoid, Plumericin (B1242706), to address common challenges in screening for anti-inflammatory, anticancer, and antibacterial activities.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its analogs?
While specific data for this compound is limited, the related compound Plumericin has demonstrated a range of biological activities, including:
-
Anti-inflammatory effects: Notably through the inhibition of the NF-κB signaling pathway.[1]
-
Antiproliferative and Anticancer activity: Effective against various cancer cell lines, including leukemic and breast cancer cells, often by inducing apoptosis.[2][3]
-
Antibacterial properties: Shows activity against a spectrum of pathogenic bacteria.[2][3]
-
Antiprotozoal activity: Demonstrates efficacy against parasites like Leishmania donovani.[4]
It is plausible that this compound is being screened for similar activities.
Q2: What are the most common causes of false positives in screening assays for compounds like this compound?
False positives in high-throughput screening (HTS) of natural products can arise from several factors:
-
Compound Autofluorescence: The inherent fluorescence of a compound can interfere with fluorescence-based assays, leading to a false signal.
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, mimicking a true hit.
-
Luciferase Inhibition: Many screening assays use luciferase as a reporter. Direct inhibition of luciferase by the test compound will result in a false-positive signal in assays where a decrease in light output is the desired outcome.
-
Redox Activity: Compounds with redox potential can interfere with assay components, leading to non-specific signals.
-
Cytotoxicity: In cell-based assays, a compound that is cytotoxic can appear as an inhibitor of a specific pathway simply by killing the cells.
-
Metal Impurities: Trace metal impurities from the isolation or synthesis process can inhibit enzymes, leading to false-positive results.
Troubleshooting Guides
Issue 1: High Hit Rate in a Primary Anti-inflammatory Screen (NF-κB Pathway)
If you are observing an unexpectedly high number of active compounds in your primary screen targeting the NF-κB pathway, consider the following:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Luciferase Inhibition | Perform a counter-screen using a purified luciferase enzyme in the absence of the NF-κB pathway components. | Compounds that directly inhibit luciferase will show activity in the counter-screen and can be flagged as potential false positives. |
| General Cytotoxicity | Run a parallel cytotoxicity assay (e.g., MTT, LDH) using the same cell line and compound concentrations. | Compounds that show high cytotoxicity at the active concentration in the primary screen are likely false positives. |
| Non-specific Pathway Activation/Inhibition | Utilize an orthogonal assay that measures a downstream product of NF-κB activation, such as the expression of a specific cytokine (e.g., IL-6) via ELISA. | True hits should show consistent inhibition in both the primary reporter assay and the orthogonal assay. |
Issue 2: Inconsistent Results in Antiproliferative/Anticancer Assays
Reproducibility is key in identifying true anticancer hits. If you are facing inconsistent results, here are some steps to take:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Assess compound stability in your assay medium over the incubation period using techniques like HPLC. | Consistent results with freshly prepared compound solutions. |
| Compound Aggregation | Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and re-test the compound. Also, visually inspect the wells for any signs of precipitation. | If the activity is lost in the presence of a detergent, it is likely due to aggregation. |
| Cell Line Variability | Ensure consistent cell passage number and health. Regularly test for mycoplasma contamination. | Reduced variability in assay results. |
Issue 3: False Positives in Antibacterial Screens
Screening for new antibacterial agents can be prone to artifacts. Here’s how to troubleshoot common issues:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Autofluorescence (in fluorescence-based growth assays) | Read the assay plates before and after incubation to determine the background fluorescence of the compound. Alternatively, use a non-fluorescence-based method like optical density (OD) measurement. | Elimination of false positives due to compound fluorescence. |
| Non-specific Inhibition due to pH or Solubility Issues | Measure the pH of the assay medium after adding the compound. Check for any precipitation of the compound in the medium. | True antibacterial activity should not be due to drastic changes in pH or compound precipitation. |
| Assay Interference | Perform a counter-screen with a bacterial strain known to be resistant to the expected mechanism of action, if known. | Lack of activity in the resistant strain would support a specific mechanism of action. |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Culture: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate at a density of 5 x 104 cells/well.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound for 1 hour.
-
Pathway Activation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a vehicle control and calculate the IC50 value for this compound.
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed the cancer cell line of interest (e.g., K562) in a 96-well plate at an appropriate density.
-
Compound Incubation: Treat the cells with the same concentrations of this compound as used in the primary activity screen for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for Hit Validation and False Positive Removal.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Protoplumericin A's Relative: Plumericin Shows Potent Antibacterial Activity Against Gram-Positive Bacteria
For Immediate Release
[City, State] – New research highlights the antibacterial potential of Plumericin, a natural compound closely related to Protoplumericin A. An initial study has demonstrated its efficacy against Gram-positive bacteria, showing activity comparable to or better than established antibiotics. This finding positions Plumericin as a compound of interest for further investigation in the development of new antimicrobial agents.
A key study has reported the Minimum Inhibitory Concentration (MIC) of Plumericin against Enterococcus faecalis and Bacillus subtilis, two clinically relevant Gram-positive bacteria. The results indicate that Plumericin is more potent than the antibiotic Cloxacillin against these strains.
Comparative Antibacterial Activity
To contextualize the activity of Plumericin, the following table summarizes its MIC values alongside those of several well-known antibiotics against Enterococcus faecalis and Bacillus subtilis.
| Antimicrobial Agent | Test Organism | MIC (µg/mL) |
| Plumericin | Enterococcus faecalis | 15.6 |
| Bacillus subtilis | 7.8 | |
| Cloxacillin | Enterococcus faecalis | 62.5 |
| Bacillus subtilis | 15.6 | |
| Penicillin | Enterococcus faecalis | 1 - 8 |
| Bacillus subtilis | 0.015 - 0.5 | |
| Ampicillin | Enterococcus faecalis | 0.5 - 4[1] |
| Bacillus subtilis | 0.01[2] | |
| Vancomycin | Enterococcus faecalis | 1 - 4[3] |
| Bacillus subtilis | 0.3 - 4.0[2][4] | |
| Gentamicin | Enterococcus faecalis | 16 - 64[5] |
| Bacillus subtilis | 0.125 - 4.0[4][6] |
Understanding the Experimental Approach
The antibacterial activity of Plumericin and other antibiotics is quantified through standardized laboratory tests. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are two critical parameters determined in these assays.
Experimental Workflow for Determining MIC and MBC
The following diagram illustrates the typical workflow for determining the MIC and MBC of a test compound.
Detailed Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial efficacy of a compound. Below are detailed protocols for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8][9][10][11]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the test compound (e.g., Plumericin) in a suitable solvent (e.g., DMSO), and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested.
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.
-
Inoculum Preparation: Suspend a few colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
-
Add 100 µL of sterile CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
3. Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth (i.e., the first clear well).
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is determined following the MIC assay to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[12][13][14][15][16]
1. Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all subsequent wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).
2. Plating:
-
Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.
3. Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
4. Reading and Calculation:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
References
- 1. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. protocols.io [protocols.io]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. microchemlab.com [microchemlab.com]
- 16. microbe-investigations.com [microbe-investigations.com]
Protoplumericin A vs. Other Iridoids from Plumeria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Plumeria, commonly known as frangipani, is a rich source of bioactive iridoids, a class of monoterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological properties. Among these, Protoplumericin A, along with other prominent iridoids like plumieride (B147324) and plumericin (B1242706), has been the subject of research for its potential therapeutic applications. This guide provides an objective comparison of the biological activities of this compound against other well-studied iridoids from Plumeria, supported by available experimental data.
Overview of Key Plumeria Iridoids
Plumeria species are known to produce a variety of iridoids, with this compound, plumieride, and plumericin being among the most frequently isolated and studied. These compounds share a common cyclopentanopyran ring system but differ in their substituent groups, which significantly influences their biological activities.
Comparative Biological Activities
This section details the comparative antimicrobial, anti-inflammatory, and anticancer activities of this compound, plumieride, and plumericin, with quantitative data summarized in the subsequent tables.
Antimicrobial Activity
A study directly comparing the antimicrobial effects of this compound and plumieride isolated from Plumeria alba demonstrated their activity against a range of pathogenic bacteria and fungi.[1][2] The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy, with lower values indicating greater potency.
Anti-inflammatory Activity
While specific anti-inflammatory data for this compound is limited in the reviewed literature, plumieride and plumericin have shown notable anti-inflammatory properties. Plumericin, for instance, has been identified as a potent inhibitor of the NF-κB pathway, a key regulator of inflammation.[3][4][5] It has been shown to suppress the expression of pro-inflammatory cytokines and adhesion molecules.[3]
Anticancer Activity
Plumieride and plumericin have been investigated for their cytotoxic effects against various cancer cell lines.[6][7][8] For instance, plumieride has shown cytotoxic activity against radiation-induced fibrosarcoma (RIF) tumor cells, with an IC50 value of 49.5 μg/mL.[9] Plumericin has demonstrated potent antiproliferative activity against leukemic cancer cell lines.[7][8][10] Specific anticancer data for this compound is not extensively available in the reviewed literature, highlighting an area for future research.
Data Presentation
Table 1: Comparative Antimicrobial Activity of Plumeria Iridoids
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Bacillus subtilis | 125 | [1][2] |
| Staphylococcus aureus | 250 | [1][2] | |
| Escherichia coli | 500 | [1][2] | |
| Candida albicans | 250 | [1][2] | |
| Plumieride | Bacillus subtilis | 250 | [1][2] |
| Staphylococcus aureus | 500 | [1][2] | |
| Escherichia coli | >500 | [1][2] | |
| Candida albicans | 500 | [1][2] |
Table 2: Comparative Anti-inflammatory Activity of Plumeria Iridoids
| Compound | Assay | Key Findings | Reference |
| Plumericin | NF-κB luciferase reporter gene assay | IC50 of 1 µM for inhibition of NF-κB activation | [3][4] |
| TNF-α-induced expression of adhesion molecules in endothelial cells | Abolished expression of VCAM-1, ICAM-1, and E-selectin | [3] | |
| Thioglycollate-induced peritonitis in mice | Suppressed peritonitis | [3][4] | |
| This compound | - | Data not available in reviewed literature | - |
Table 3: Comparative Anticancer Activity of Plumeria Iridoids
| Compound | Cell Line | IC50 / ED50 (µg/mL) | Reference |
| Plumieride | Radiation-induced fibrosarcoma (RIF) | 49.5 | [9] |
| Plumericin | NB4 (acute promyelocytic leukemia) | 4.35 ± 0.21 | [8][10] |
| K562 (chronic myelogenous leukemia) | 5.58 ± 0.35 | [8][10] | |
| This compound | - | Data not available in reviewed literature | - |
Experimental Protocols
Isolation of Iridoids from Plumeria alba
Freshly collected bark and leaves of Plumeria alba were air-dried and powdered. The powdered material was extracted with 80% ethanol. The concentrated ethanolic extract was then subjected to a series of chromatographic separations, including column chromatography on silica (B1680970) gel and Sephadex LH-20, to yield pure this compound, plumieride, and plumieride acid.[1][2]
Antimicrobial Susceptibility Testing (Agar Disc-Diffusion Method)
The antimicrobial activity was determined using the agar (B569324) disc-diffusion method. Standardized microbial suspensions were uniformly spread on appropriate agar plates. Sterile filter paper discs (6 mm in diameter) were impregnated with known concentrations of the test compounds and placed on the agar surface. The plates were incubated at 37°C for 24 hours. The diameter of the inhibition zone around each disc was measured in millimeters.[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using a twofold serial dilution method in a 96-well microplate. The test compounds were serially diluted in a suitable broth medium. A standardized suspension of the test microorganism was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.[1][2]
NF-κB Luciferase Reporter Gene Assay
Human embryonic kidney (HEK293) cells stably transfected with an NF-κB-driven luciferase reporter gene were used. Cells were pre-treated with various concentrations of the test compound for 30 minutes before stimulation with tumor necrosis factor-alpha (TNF-α). After a 4-hour incubation, luciferase activity was measured as an indicator of NF-κB activation.[5]
Cytotoxicity Assay (MTT Assay)
Cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC50 value, the concentration that inhibits 50% of cell growth, was then calculated.
Visualizations
Caption: Experimental workflow for iridoid isolation and bioactivity screening.
Caption: Plumericin's inhibition of the NF-κB signaling pathway.
Conclusion
The available data indicates that iridoids from Plumeria, including this compound, plumieride, and plumericin, possess a range of promising biological activities. This compound has demonstrated notable antimicrobial effects, comparable to and in some cases exceeding those of plumieride. However, there is a significant gap in the literature regarding its anti-inflammatory and anticancer properties, which are more thoroughly documented for plumieride and especially plumericin.
For researchers and drug development professionals, plumericin currently stands out as a lead compound for anti-inflammatory and anticancer applications due to the existing body of evidence. This compound, on the other hand, represents a compelling candidate for further investigation, particularly in the context of infectious diseases. Future studies should focus on elucidating the full spectrum of this compound's biological activities and its mechanisms of action to fully assess its therapeutic potential.
References
- 1. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plumieride-as-a-novel-anti-fungal-and-anti-inflammatory-iridoid-against-superficial-candidiasis-in-mice - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory evaluation of leaves of Plumeria acuminata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Antiproliferative Activities of Plumericin, an Iridoid Isolated from Momordica charantia Vine - PMC [pmc.ncbi.nlm.nih.gov]
Protoplumericin A: Unveiling the Antimicrobial Potential of a Natural Iridoid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Antimicrobial Spectrum of Protoplumericin A and its Congeners
This compound, a complex iridoid found in various species of the Plumeria genus, has been identified as a component of plant extracts exhibiting notable antimicrobial properties. While research has highlighted the bioactivity of crude extracts and fractions containing this compound, comprehensive data on the specific antimicrobial spectrum of isolated this compound remains a subject of ongoing investigation. This guide provides a comparative overview of the available data on the antimicrobial activity of Plumeria extracts and related iridoids, alongside detailed experimental protocols to facilitate further validation of this compound's potential as a novel antimicrobial agent.
Comparative Antimicrobial Activity
While specific Minimum Inhibitory Concentration (MIC) values for pure this compound against a broad range of bacteria are not yet extensively documented in publicly available literature, studies on Plumeria extracts and closely related compounds offer valuable insights into its potential efficacy.
A study on the methanolic fraction of Plumeria obtusa L. aerial parts, which was confirmed to contain this compound, demonstrated promising antibacterial effects against multidrug-resistant (MDR) Gram-negative pathogens. This fraction showed a synergistic effect with vancomycin (B549263) against the MDR Gram-positive strains MRSA (methicillin-resistant Staphylococcus aureus) and Bacillus cereus.[1]
To provide a comparative perspective, the antimicrobial activity of Plumericin (B1242706), a structurally similar iridoid also found in Plumeria species, has been evaluated against several fungal pathogens. The data in the table below is derived from a study on Plumericin's antifungal activity and is presented here to illustrate the potential of this class of compounds.
Table 1: Antifungal Activity of Plumericin (a related Iridoid)
| Microorganism | Plumericin MIC (µg/mL) | Isoplumericin MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Candida albicans | 1.56 | 6.25 | 3.12 |
| Candida krusei | 0.78 | 3.12 | 3.12 |
| Candida glabrata | 1.56 | 6.25 | 3.12 |
| Candida tropicalis | 0.78 | 3.12 | 3.12 |
| Cryptococcus neoformans | 0.78 | 1.56 | 3.12 |
Source: Antifungal activity of plumericin and isoplumericin. Note: This data is for Plumericin, not this compound, and is provided for comparative purposes within the same chemical class.
Experimental Protocols
To facilitate the validation of this compound's antimicrobial spectrum, the following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a standard and widely accepted technique in microbiology.
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO, to a known stock concentration).
-
Bacterial Strains: Standard reference strains (e.g., ATCC strains) and clinical isolates of interest.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. Specific media may be required for fastidious organisms.
-
96-Well Microtiter Plates: Sterile, flat-bottom plates.
-
Positive Control: A standard antibiotic with known efficacy against the test organisms (e.g., Gentamicin, Ciprofloxacin).
-
Negative Control: Growth medium with the solvent used to dissolve the test compound (to ensure it has no inhibitory effect at the concentrations used).
-
Bacterial Inoculum: Prepared to a concentration of approximately 5 x 10^5 CFU/mL in the final well volume.
2. Experimental Workflow:
The following diagram illustrates the key steps in the broth microdilution assay.
References
Cross-Validation of Plumericin's Anti-inflammatory Activity: A Comparative Guide for Researchers
A note on the target compound: Initial searches for "Protoplumericin A" indicate it is an iridoid bis-glucoside that can be chemically transformed into Plumericin (B1242706). However, the bulk of published research on biological activity, particularly from multiple independent laboratories, focuses on Plumericin. This guide will therefore concentrate on the cross-validated anti-inflammatory activities of Plumericin, the more extensively studied derivative.
This guide provides a comparative analysis of the anti-inflammatory activity of Plumericin as demonstrated by different research laboratories. The data presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Quantitative Data Summary
The following table summarizes the key quantitative findings on the anti-inflammatory activity of Plumericin from two independent research groups.
| Parameter | Fakhrudin et al. (2013) | Impellizzeri et al. (2020) |
| In Vitro Model | Human Embryonic Kidney (HEK293/NF-κB-luc) cells, Human Umbilical Vein Endothelial Cells (HUVECtert) | Rat Intestinal Epithelial Cells (IEC-6) |
| Inducer | Tumor Necrosis Factor-alpha (TNF-α) | Lipopolysaccharide (LPS) + Interferon-gamma (IFN-γ) |
| Key Target | NF-κB | NF-κB, Inflammasome |
| IC50 for NF-κB Inhibition | 1 µM[1] | Not explicitly determined |
| Effect on NF-κB Pathway | Inhibited IκBα phosphorylation and degradation[1][2] | Inhibited p65 NF-κB nuclear translocation[3] |
| Effect on Inflammatory Markers | Abolished TNF-α-induced expression of VCAM-1, ICAM-1, and E-selectin[1][2] | Significantly reduced TNF-α, COX-2, and iNOS expression[4] |
| In Vivo Model | Thioglycollate-induced peritonitis in mice | 2,4,6-dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice |
| In Vivo Outcome | Suppressed neutrophil recruitment to the peritoneum | Reduced macroscopic and histologic signs of colon injury, reduced inflammatory and oxidative stress markers[3][4] |
Experimental Protocols
Fakhrudin et al. (2013): Inhibition of the NF-κB Pathway
-
Cell Culture: HEK293 cells stably transfected with an NF-κB luciferase reporter gene (HEK293/NF-κB-luc) were used for the primary screening. Human Umbilical Vein Endothelial Cells (HUVECtert) were used to study the effects on adhesion molecule expression.[2]
-
NF-κB Luciferase Reporter Gene Assay: HEK293/NF-κB-luc cells were pre-treated with Plumericin for 30 minutes before stimulation with TNF-α. The luciferase activity, indicative of NF-κB activation, was measured to determine the IC50 value.[1]
-
Western Blot Analysis: HUVECtert cells were pre-incubated with Plumericin (5 µM) for 30 minutes prior to stimulation with TNF-α. Cell lysates were analyzed by Western blotting for IκBα and phospho-IκBα to assess the effect on IκBα degradation and phosphorylation.[2]
-
Flow Cytometry: HUVECtert cells were pre-treated with Plumericin and then stimulated with TNF-α. The surface expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin) was quantified using fluorescein (B123965) isothiocyanate (FITC)-labeled antibodies and flow cytometry.[2]
-
Thioglycollate-Induced Peritonitis in Mice: Mice were intraperitoneally injected with Plumericin or a vehicle control 30 minutes before the injection of thioglycollate. After 4 hours, peritoneal lavage was performed to collect and quantify the recruited neutrophils.[1][2]
Impellizzeri et al. (2020): Intestinal Anti-inflammatory and Antioxidant Activity
-
Cell Culture: Rat intestinal epithelial cells (IEC-6) were used to model the intestinal barrier.
-
In Vitro Inflammation Model: IEC-6 cells were treated with lipopolysaccharides (LPS) from E. coli and interferon-γ (IFN-γ) to induce an inflammatory response.[4]
-
NF-κB Translocation: The effect of Plumericin on the nuclear translocation of the p65 subunit of NF-κB was assessed, likely through immunofluorescence or Western blotting of nuclear and cytoplasmic fractions.[3]
-
Measurement of Inflammatory Mediators: The expression of inflammatory markers such as TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) was measured in cell lysates or culture supernatants, likely using ELISA or Western blotting.[4]
-
DNBS-Induced Colitis in Mice: Colitis was induced in mice by intrarectal administration of 2,4,6-dinitrobenzene sulfonic acid (DNBS). Plumericin (3 mg/kg) was administered to evaluate its therapeutic effects.[4]
-
Histological Analysis: Colon tissues from the in vivo model were collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) to evaluate the extent of tissue damage and inflammation.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway targeted by Plumericin and a general workflow for its bioactivity-guided isolation.
Caption: Plumericin inhibits the NF-κB pathway by targeting the IKK complex.
Caption: Bioactivity-guided isolation workflow for identifying active compounds.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unime.it [iris.unime.it]
- 4. Plumericin prevents intestinal inflammation and oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Protoplumericin A Analogs: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Protoplumericin A and its naturally occurring analogs, including Plumericin (B1242706), Isoplumericin (B1231303), and Plumieride. Drawing from available experimental data, this document summarizes their biological activities, explores structure-activity relationships, and details the underlying mechanism of action, particularly in the context of inflammation. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents inspired by this class of iridoids.
Introduction to this compound and its Analogs
This compound is a naturally occurring iridoid glycoside found in plants of the Plumeria genus. Its aglycone, Plumericin , is a key bioactive compound that has garnered significant attention for its potent anti-inflammatory, antimicrobial, and cytotoxic properties. The structural analogs discussed in this guide include Isoplumericin , a stereoisomer of Plumericin, and Plumieride , the glycosidic parent compound. Understanding the subtle structural differences between these molecules is crucial for elucidating the structure-activity relationships that govern their biological effects.
Chemical Structures:
-
This compound: A glycoside of Plumericin.
-
Plumericin: A terpene lactone with a characteristic spirolactone structure.[1]
-
Isoplumericin: A stereoisomer of Plumericin.[2]
-
Plumieride: The parent iridoid glycoside from which Plumericin can be derived.[3]
Comparative Biological Activity
The following tables summarize the available quantitative data on the cytotoxicity, anti-inflammatory, and antimicrobial activities of this compound analogs. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Cytotoxicity Data
| Compound | Cell Line / Organism | Assay | IC50 / CC50 (µM) | Reference |
| Plumericin | Leishmania donovani (promastigote) | MTT | 3.17 ± 0.12 | [4][5] |
| Leishmania donovani (amastigote) | MTT | 1.41 ± 0.03 | [4][5] | |
| Murine Macrophage (J774G8) | MTT | 24 ± 0.7 | [4][5] | |
| Isoplumericin | Leishmania donovani (promastigote) | MTT | 7.2 ± 0.08 | [4][5] |
| Leishmania donovani (amastigote) | MTT | 4.1 ± 0.02 | [4][5] | |
| Murine Macrophage (J774G8) | MTT | 20.6 ± 0.5 | [4][5] | |
| Plumieride | P388 leukemia cells | - | 85 µg/mL | [6] |
| Plumieride Dodecyl Amide Analogue | Radiation-Induced Fibrosarcoma (RIF) | - | 11.8 µg/mL | [7] |
Anti-inflammatory Activity
| Compound | Assay | IC50 (µM) | Reference |
| Plumericin | NF-κB Luciferase Reporter Gene Assay | 1 | [1][8] |
Antimicrobial Activity
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Plumericin | Mycobacterium tuberculosis H37Rv | 2.1 ± 0.12 | [9] |
| M. tuberculosis (MDR Strain 1) | 1.3 ± 0.15 | [9] | |
| M. tuberculosis (MDR Strain 2) | 2.0 ± 0.07 | [9] | |
| M. tuberculosis (MDR Strain 3) | 1.5 ± 0.13 | [9] | |
| M. tuberculosis (MDR Strain 4) | 2.0 ± 0.14 | [9] | |
| Isoplumericin | Mycobacterium tuberculosis H37Rv | - | [9] |
| M. tuberculosis (MDR Strains) | > MIC of Plumericin | [9] | |
| Plumieride | Various pathogenic bacteria and fungi | Active | [10][11] |
| 13-O-caffeoylplumieride | Klebsiella pneumoniae (MDR) | 64 | [12] |
| Escherichia coli O157:H7 (STEC) | 32 | [12] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the potent anti-inflammatory activity of Plumericin is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][13] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Plumericin exerts its inhibitory effect by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This action suggests that Plumericin may target the IκB kinase (IKK) complex.[1][8] By blocking IκB degradation, Plumericin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators.
Caption: NF-κB signaling pathway and the inhibitory action of Plumericin.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of this compound analogs.
General Experimental Workflow
The discovery and evaluation of novel analogs typically follow a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: General workflow for the evaluation of this compound analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Cancer cell lines (e.g., P388 leukemia) or other relevant cell types (e.g., murine macrophages J774G8) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Plumericin, Isoplumericin) for a specified duration (e.g., 48 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) value is determined from the dose-response curve.
Anti-inflammatory Assay (NF-κB Reporter Gene Assay)
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Line: A stable cell line co-transfected with an NF-κB-responsive luciferase reporter gene is used (e.g., HEK293 cells).
-
Treatment: Cells are pre-treated with the test compounds for a short period before being stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase expression. The IC50 value is calculated from the dose-response curve.[1][8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]
Structure-Activity Relationship (SAR) Insights
Based on the available data, several preliminary structure-activity relationships can be inferred:
-
Stereochemistry at the Ethylidene Group: Plumericin generally exhibits greater biological activity than its stereoisomer, Isoplumericin. This is evident in its lower IC50 values against Leishmania donovani and lower MIC values against Mycobacterium tuberculosis.[4][5][9] This suggests that the stereochemistry of the exocyclic double bond is critical for target interaction.
-
The Aglycone Moiety is Crucial for Potency: The aglycone, Plumericin, demonstrates potent anti-inflammatory and antimicrobial activities. While the glycoside Plumieride also shows biological activity, the available data suggests that the presence of the sugar moiety may modulate this activity.
-
Modifications of Plumieride: The cytotoxicity of Plumieride can be enhanced by modifying its structure. For instance, converting the methyl ester to a dodecyl amide significantly increases its cytotoxic effect against fibrosarcoma cells, indicating that increasing lipophilicity in this part of the molecule can be beneficial for this specific activity.[7]
-
Acylation of Plumieride: The 13-O-caffeoylplumieride derivative shows potent activity against multidrug-resistant bacteria, suggesting that acylation of the sugar moiety can introduce or enhance antimicrobial properties.[12]
Conclusion and Future Directions
This compound and its analogs, particularly Plumericin, represent a promising class of natural products with significant therapeutic potential. The potent anti-inflammatory activity of Plumericin, mediated through the inhibition of the NF-κB pathway, makes it an attractive lead compound for the development of novel anti-inflammatory drugs. Furthermore, its antimicrobial activity against multidrug-resistant bacteria highlights its potential in combating infectious diseases.
The preliminary structure-activity relationship insights suggest that the stereochemistry and substitutions on the core iridoid structure are critical for biological activity. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish more definitive SARs. Such studies, employing standardized and directly comparable assays, will be invaluable in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of natural products for clinical development.
References
- 1. Plumericin | C15H14O6 | CID 5281545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoplumericin | C15H14O6 | CID 5281543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Plumieride | C21H26O12 | CID 72319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-mycobacterial activity of plumericin and isoplumericin against MDR Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRIDOIDS WITH ANTIMICROBIAL ACTIVITY FROM PLUMERIA ALBA L. [bpsa.journals.ekb.eg]
- 11. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassay-Guided Isolation of Antimicrobial Components and LC/QToF Profile of Plumeria obtusa: Potential for the Treatment of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Plumericin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of Plumericin (B1242706), an iridoid with promising therapeutic potential. Due to the limited information available on "Protoplumericin A," this guide will focus on the well-characterized and structurally related compound, Plumericin, and its isomer, Isoplumericin (B1231303). This comparison will offer valuable insights for researchers engaged in drug discovery and development.
Executive Summary
Plumericin, isolated from plants of the Apocynaceae family, has demonstrated a range of biological activities, including anti-inflammatory, anti-parasitic, and anti-mycobacterial effects.[1][2][3][4][5] A key aspect of its mechanism of action is the inhibition of the NF-κB pathway.[6] This guide presents a comparative overview of the biological activities of Plumericin and Isoplumericin, details the experimental protocols used to assess their effects, and visualizes the underlying signaling pathway and experimental workflows.
Comparative Biological Activity
The following table summarizes the key biological activities of Plumericin and its related compound, Isoplumericin, with supporting experimental data. Plumericin generally exhibits greater potency than Isoplumericin.[1][2]
| Target/Activity | Compound | IC₅₀ / MIC / CC₅₀ | Cell Line / Organism | Reference |
| Anti-leishmanial | Plumericin | IC₅₀: 3.17 µM (promastigote) | Leishmania donovani | [2][7] |
| IC₅₀: 1.41 µM (amastigote) | [2][7] | |||
| Isoplumericin | IC₅₀: 7.2 µM (promastigote) | Leishmania donovani | [2][7] | |
| IC₅₀: 4.1 µM (amastigote) | [2][7] | |||
| Anti-mycobacterial | Plumericin | MIC: 1.3 - 2.1 µg/mL | Mycobacterium tuberculosis (MDR strains) | [1] |
| Isoplumericin | - | - | [1] | |
| Anti-inflammatory | Plumericin | IC₅₀: ~1 µM (NF-κB inhibition) | Human endothelial cells | [6] |
| Cytotoxicity | Plumericin | CC₅₀: 20.6 µM | J774G8 murine macrophages | [2][7] |
| Isoplumericin | CC₅₀: 24 µM | J774G8 murine macrophages | [2][7] |
Signaling Pathway and Mechanism of Action
Plumericin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to block the phosphorylation and subsequent degradation of IκB, which is a critical step for the activation of NF-κB. This suggests a potential interaction with the IκB kinase (IKK) complex.[6] The presence of an α-methylene γ-lactone moiety in Plumericin's structure is believed to be crucial for its bioactivity, likely through a Michael-type addition with biological nucleophiles.[2]
Caption: NF-κB Signaling Pathway Inhibition by Plumericin.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's selectivity. Below are outlines of key experimental protocols used in the evaluation of Plumericin.
General Workflow for Assessing Compound Selectivity
The following diagram illustrates a typical workflow for evaluating the selectivity of a compound like Plumericin. This multi-step process involves primary screening, secondary assays for confirmation and dose-response analysis, and finally, selectivity profiling against a panel of related targets.
Caption: General Experimental Workflow for Selectivity Assessment.
Anti-leishmanial Activity Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against Leishmania donovani promastigotes and amastigotes.
Protocol:
-
Promastigote Assay:
-
Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.
-
Cultures are seeded in 96-well plates and treated with serial dilutions of the test compound.
-
After 72 hours of incubation, cell viability is assessed using the MTT assay.
-
The IC₅₀ value is calculated from the dose-response curve.
-
-
Amastigote Assay:
-
Peritoneal macrophages are harvested from mice and seeded in 8-well chamber slides.
-
Macrophages are infected with stationary phase promastigotes.
-
After 24 hours, extracellular promastigotes are removed, and the infected macrophages are treated with serial dilutions of the test compound for 72 hours.
-
The cells are then fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined microscopically.
-
The IC₅₀ value is calculated based on the reduction in the number of amastigotes compared to the control.
-
Anti-mycobacterial Activity Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against Mycobacterium tuberculosis.
Protocol:
-
Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with OADC.
-
The assay is performed in 96-well plates.
-
The test compound is serially diluted in the culture medium.
-
A standardized inoculum of the bacteria is added to each well.
-
Plates are incubated for 7-10 days.
-
Bacterial growth is assessed by measuring the optical density at 600 nm or by using a resazurin-based assay.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of the compound on the NF-κB signaling pathway.
Protocol:
-
Human endothelial cells (or other suitable cell lines) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Transfected cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.
-
The cells are then stimulated with a known NF-κB activator, such as TNF-α, for 6-8 hours.
-
After stimulation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC₅₀ value is determined by the concentration of the compound that causes a 50% reduction in luciferase activity compared to the stimulated, untreated control.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the compound against mammalian cells to assess its selectivity.
Protocol:
-
A mammalian cell line (e.g., J774G8 murine macrophages, HEK293T) is seeded in a 96-well plate.
-
The cells are treated with serial dilutions of the test compound.
-
After 24-72 hours of incubation, cell viability is determined using the MTT or a similar colorimetric assay.
-
The CC₅₀ value is calculated from the dose-response curve and represents the concentration of the compound that reduces cell viability by 50%.
-
The selectivity index (SI) can be calculated as the ratio of CC₅₀ (mammalian cells) to IC₅₀ (pathogen or target). A higher SI value indicates greater selectivity for the target over host cells.
References
- 1. Anti-mycobacterial activity of plumericin and isoplumericin against MDR Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plumericin [drugfuture.com]
- 5. scialert.net [scialert.net]
- 6. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiparasitic activity of plumericin & isoplumericin isolated from Plumeria bicolor against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoplumericin A: A Comparative Benchmarking Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protoplumericin A Against Commercial NF-κB Inhibitors
This guide provides a comprehensive performance comparison of this compound (also known as Plumericin) against established commercial standards in the inhibition of the NF-κB signaling pathway, a critical mediator of inflammatory responses. Experimental data is presented to offer an objective assessment for researchers in drug discovery and development.
Performance Snapshot: this compound vs. Commercial Standards
This compound demonstrates potent inhibition of the NF-κB pathway. The following tables summarize its performance in key assays alongside commercially available inhibitors.
Table 1: Inhibition of NF-κB Activation (Luciferase Reporter Assay)
| Compound | Mechanism of Action | Cell Type | IC50 (μM) |
| This compound (Plumericin) | IKKβ Inhibition | HEK293/NF-κB-luc | 1[1][2] |
| Parthenolide | IKK Inhibition | Various | ~5-10 |
| BAY 11-7082 | IκBα Phosphorylation Inhibition | Tumor cells | 10[3] |
| MG-132 | Proteasome Inhibition | Various | 3[4] |
| Bortezomib | Proteasome Inhibition | T-ALL cells | ~0.004-0.012 |
Table 2: Effect on Downstream Inflammatory Markers (Adhesion Molecule Expression)
| Compound | VCAM-1 Expression | ICAM-1 Expression | E-selectin Expression |
| This compound (Plumericin) | Abolished | Abolished | Abolished[1][2] |
| BAY 11-7082 | Reduced | Reduced | Reduced[5][6][7] |
Mechanism of Action: Targeting the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by directly targeting the IκB kinase (IKK) complex, a key upstream regulator of the NF-κB pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Figure 1. this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
NF-κB Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of NF-κB.
Figure 2. Workflow for the NF-κB Luciferase Reporter Gene Assay.
Protocol:
-
Cell Culture and Seeding: Seed HEK293 cells stably or transiently transfected with an NF-κB luciferase reporter construct into 96-well plates at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Incubation: Pre-treat cells with varying concentrations of this compound or standard inhibitors for 1 hour.
-
Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.
-
Cell Lysis: Wash cells with PBS and lyse with a suitable lysis buffer.
-
Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the luminescence using a plate reader.
Western Blot for IκBα Phosphorylation
This method assesses the phosphorylation status of IκBα, a key indicator of IKK activity.
Protocol:
-
Cell Treatment: Culture human umbilical vein endothelial cells (HUVECs) and treat with this compound or a standard inhibitor for 30 minutes, followed by stimulation with TNF-α (10 ng/mL) for 15 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Adhesion Molecule Expression
This technique quantifies the surface expression of adhesion molecules on endothelial cells.
Figure 3. Workflow for Flow Cytometry Analysis of Adhesion Molecules.
Protocol:
-
Cell Culture and Treatment: Plate HUVECs and treat with this compound or standard inhibitors for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Incubate the cells with fluorescently-conjugated antibodies against VCAM-1, ICAM-1, or E-selectin for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with ice-cold PBS containing 1% BSA.
-
Data Acquisition: Resuspend the cells in PBS and analyze using a flow cytometer.
Conclusion
This compound emerges as a potent inhibitor of the NF-κB signaling pathway, with an efficacy comparable to, and in some aspects exceeding, that of established commercial standards. Its ability to completely abolish the expression of key inflammatory adhesion molecules at effective concentrations highlights its potential as a valuable tool for inflammation research and as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols provided herein should enable researchers to independently verify and expand upon these findings.
References
- 1. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. karger.com [karger.com]
- 7. Alpha-tocopherol and BAY 11-7082 reduce vascular cell adhesion molecule in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Protoplumericin A: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Protoplumericin A, a potent iridoid terpenoid with cytotoxic properties. Given the compound's potential hazards, adherence to these protocols is critical for ensuring personnel safety and environmental protection. This guide is designed to be your trusted resource for handling and disposing of this compound, reflecting best practices in laboratory safety.
Core Safety and Handling Principles
This compound should be handled as a cytotoxic compound. All personnel must be trained in the handling of such materials and be fully aware of the potential risks. Engineering controls, such as the use of a certified chemical fume hood, are mandatory during any manipulation of the solid compound or its solutions.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following must be worn at all times when handling this compound:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is required for handling the powdered form.
Disposal Procedures: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound and any contaminated materials is high-temperature incineration by a licensed hazardous waste disposal vendor.
Step 1: Segregation of Waste
All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (gloves, gown, etc.).
-
Spill cleanup materials.
Step 2: Waste Containment
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a rigid, puncture-proof, and leak-proof sharps container clearly labeled as "Cytotoxic Sharps Waste."
-
Solid Waste: Non-sharp solid waste, including contaminated PPE and labware, should be placed in a designated, leak-proof, and puncture-resistant container lined with two heavy-duty plastic bags. The container must be clearly labeled with "Cytotoxic Waste for Incineration" and the universal cytotoxic symbol.
-
Liquid Waste: Aqueous solutions of this compound should not be disposed of down the drain. They must be collected in a sealed, leak-proof, and shatter-resistant container. The container should be clearly labeled "Cytotoxic Liquid Waste for Incineration" and include the name "this compound" and its approximate concentration.
Step 3: Storage and Collection
Designate a secure, low-traffic area for the temporary storage of cytotoxic waste containers. This area should be clearly marked with a warning sign. Arrange for regular collection by a certified hazardous waste disposal service.
Chemical Decontamination (for Surfaces and Equipment)
For cleaning and decontaminating surfaces and non-disposable equipment, a two-step process is recommended:
-
Deactivation: Wipe the surface with a solution of sodium hypochlorite (B82951) (e.g., a 1:10 dilution of household bleach) and allow a contact time of at least 10 minutes.
-
Cleaning: Following deactivation, clean the surface with a detergent solution and then rinse with water.
Note: The effectiveness of sodium hypochlorite on this compound has not been specifically validated. However, it is a generally accepted deactivating agent for a wide range of cytotoxic compounds.
Spill Management
In the event of a this compound spill, immediate action is required:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Secure: Cordon off the spill area to prevent further contamination.
-
PPE: Don the appropriate PPE as outlined in Section 1.
-
Contain: For liquid spills, absorb the material with a chemotherapy spill pad or other absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid generating dust.
-
Clean: Working from the outside in, clean the spill area using the decontamination procedure described in Section 3.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Quantitative Data Summary
| Parameter | Specification |
| Primary Disposal Method | High-Temperature Incineration |
| Incineration Temperature | >1000°C |
| Waste Segregation | Mandatory for all contaminated materials |
| Waste Container Labeling | "Cytotoxic Waste for Incineration," Universal Cytotoxic Symbol |
| Liquid Waste pH | Neutralize to pH 6-8 before collection if required by the disposal vendor (do not dispose down the drain) |
| PPE Requirement | Double gloves (chemotherapy-rated), gown, eye and face protection, respirator (for solids) |
Experimental Protocols
As there are no established and validated experimental protocols for the chemical neutralization of this compound for disposal purposes, it is recommended to rely on the professional services of a licensed hazardous waste disposal company that utilizes high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
